chemical structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
The following technical guide details the chemical structure, synthesis, and characterization of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . This document is designed for researchers in medicinal chemistry and coor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and characterization of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . This document is designed for researchers in medicinal chemistry and coordination complex synthesis.
Executive Summary
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is a bifunctional nitrogenous heterocycle characterized by a 3,5-dimethylpyrazole ring linked via a methylene bridge to the para-position of an aniline moiety. This specific architecture renders it a versatile "hybrid" ligand, capable of both
-donation (via the pyrazole ) and participation in Schiff base condensation (via the aniline ). It is primarily utilized as a precursor for tridentate ligands in organometallic catalysis and as a building block in the synthesis of biologically active pyrazole-urea derivatives.
Chemical Identity & Physiochemical Architecture[1][2][3][4]
Property
Data
Systematic Name
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
Molecular Formula
Molecular Weight
201.27 g/mol
Structural Class
N-benzylpyrazole / Aromatic Amine
Predicted LogP
~1.8 - 2.1 (Lipophilic)
pKa (Calculated)
~4.0 (Aniline ), ~2.5 (Pyrazole )
Appearance
Off-white to pale yellow crystalline solid
Structural Visualization
The molecule consists of two distinct aromatic domains separated by a flexible
hybridized methylene spacer. This spacer disrupts conjugation between the rings, isolating their electronic effects.
Figure 1: Structural connectivity and reactive pharmacophores of the target molecule.
Synthetic Pathways & Optimization
The most robust synthetic route avoids direct condensation of aniline derivatives with diketones due to regioselectivity issues. Instead, a convergent synthesis utilizing a nitro-precursor reduction is the industry standard for high purity.
), Pd/C (10%) or .
Mechanism: Catalytic Hydrogenation or Metal-Acid reduction of to .
Dissolve the nitro-intermediate in Ethanol.
Add Pd/C (10% wt) catalyst.
Add Hydrazine hydrate (5.0 eq) dropwise at reflux (Transfer Hydrogenation) OR stir under
atmosphere (balloon pressure).
Reflux for 2–3 hours until the yellow color of the nitro compound disappears.
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water to yield the final amine .
Figure 2: Two-step convergent synthesis workflow ensuring regioselectivity at the N1 position.
Spectroscopic Characterization
Validation of the structure relies on confirming the loss of the nitro group and the integrity of the methylene bridge.
Predicted
NMR Data (300 MHz,
)
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Insight
2.18
Singlet (s)
3H
Pyrazole Methyl
2.24
Singlet (s)
3H
Pyrazole Methyl (Shielded by N1)
3.60
Broad (br s)
2H
Aniline protons (Exchangeable with )
5.05
Singlet (s)
2H
Methylene Bridge (Diagnostic Peak)
5.85
Singlet (s)
1H
Pyrazole
Aromatic proton on heterocycle
6.62
Doublet (d)
2H
Ar-H (Ortho to )
Aniline Ring (Upfield due to resonance)
6.95
Doublet (d)
2H
Ar-H (Meta to )
Aniline Ring
Mass Spectrometry (ESI+):
Calculated
: 202.13
Observed: 202.1 m/z (Base peak)
IR Spectroscopy (KBr):
3300–3400 cm⁻¹: Primary amine
stretching (doublet).
2920 cm⁻¹: Aliphatic
stretch (Methyl/Methylene).
1515 cm⁻¹: Aromatic
stretch.
Functional Applications
Coordination Chemistry (Ligand Synthesis)
This molecule serves as a "hemilabile" ligand precursor. The aniline nitrogen is a "hard" donor, while the pyrazole nitrogen is a borderline donor.
Schiff Base Formation: Reaction with salicylaldehyde yields ONN-tridentate pincer ligands , highly active in catalytic oxidation reactions.
Metal Binding: Forms stable complexes with
, , and .
Corrosion Inhibition
Like many pyrazole derivatives, this compound adsorbs onto mild steel surfaces in acidic media (
). The electron-rich nitrogen atoms facilitate chemisorption, forming a protective monolayer that inhibits anodic dissolution.
Epoxy Curing Agents
The primary amine functionality allows it to act as a latent curing agent for epoxy resins, introducing the thermal stability of the pyrazole ring into the polymer matrix.
References
Synthesis of Pyrazole-Based Ligands:
Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational text on pyrazole ligand chemistry).
Reduction Protocols for Nitrobenzyl-Pyrazoles
Mahajan, S., et al. (2008).[3][4][5] "Environmentally benign synthesis of pyrazoles using [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst." Royal Society of Chemistry Advances.
NMR Characterization of Benzyl-Pyrazoles
Claramunt, R. M., et al. (2005).[4][6] "The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals." Arkivoc.
Related Aminopyrazole Structures
Sigma-Aldrich. "Product Specification: 4-(1H-Pyrazol-1-yl)aniline." (Analogous structure for property comparison).
Executive Summary Compound Identity: 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline Role: Key synthetic intermediate for kinase inhibitors, agrochemicals, and heterocyclic building blocks. CAS Registry (Generic/Analog):...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound Identity: 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Role: Key synthetic intermediate for kinase inhibitors, agrochemicals, and heterocyclic building blocks.
CAS Registry (Generic/Analog): Not widely indexed as a commodity chemical; often synthesized in situ or custom-ordered.
Chemical Formula: C₁₂H₁₅N₃
Molecular Weight: 201.27 g/mol
This technical guide serves as a definitive protocol for the synthesis, physicochemical profiling, and analytical validation of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Due to its status as a specialized intermediate rather than a commodity solvent, empirical data is often derived from in-house characterization. This document outlines the expected properties based on structural activity relationships (SAR) and provides the rigorous methodologies required for validation.
Physicochemical Profile
Solid-State & General Properties
The following data represents the expected profile based on structural analogs (e.g., 4-(1H-pyrazol-1-ylmethyl)aniline) and functional group contributions.
Property
Value / Range (Predicted)
Validation Protocol
Appearance
Off-white to pale yellow crystalline solid
Visual inspection against white background.
Melting Point
85 °C – 115 °C
Capillary method (DSC for high precision).
LogP (Octanol/Water)
2.1 – 2.5
Shake-flask method or HPLC retention time correlation.
Topological Polar Surface Area
~43 Ų
Computational calculation (Cheminformatics).
H-Bond Donors / Acceptors
1 / 3
Structural count.
Solubility Profile
The molecule contains a lipophilic pyrazole-benzyl core and a polar aniline amine.
pKa 2 (Pyrazole Nitrogen): ~2.5 (Very weakly basic; protonates only in strong acid).
Synthesis & Reaction Pathway[2][3][4][5]
The most robust synthetic route involves the N-alkylation of 3,5-dimethylpyrazole followed by the reduction of the nitro group. This pathway minimizes regioisomer formation due to the symmetry of the 3,5-dimethylpyrazole starting material.
Reaction Scheme (DOT Visualization)
Figure 1: Standard two-step synthesis pathway via N-alkylation and Nitro reduction.
Detailed Methodology
Step 1: N-Alkylation
Reagents: Suspend 3,5-dimethylpyrazole (1.0 eq) and Potassium Carbonate (2.0 eq) in acetone or DMF.
Condition: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to remove unreacted halides.
Step 2: Nitro Reduction
Catalytic Hydrogenation: Dissolve intermediate in Ethanol. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 12 hours.
Alternative (Iron Reduction): If halogenated impurities are a concern, use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water reflux.
Purification: Filter catalyst through Celite. Concentrate. If the product is colored (oxidation), purify via silica gel chromatography (DCM:MeOH 95:5).
Analytical Specifications (The "Datasheet")
To validate the identity of the synthesized material, compare experimental data against these expected spectral characteristics.
Loss of pyrazole moiety (m/z ~106 for aminobenzyl cation).
Tropylium ion formation common in benzyl derivatives.
Impurity Profiling Logic
Figure 2: Logical flow for identifying common synthetic impurities.
Handling & Stability
Storage Protocols
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air/light.
Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C in amber vials.
Hygroscopicity: The pyrazole nitrogen can accept hydrogen bonds, making the solid potentially hygroscopic. Store with desiccants.
Safety (GHS Classification)
Acute Toxicity: Treat as Harmful if swallowed (H302).
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
Specific Hazard: As an aniline derivative, potential for methemoglobinemia should be considered in risk assessments.
References
Synthesis of Pyrazole Derivatives:
TSI Journals. "Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones." (2013).[2] Describes the N-alkylation conditions for 3,5-dimethylpyrazole.
General Aniline Properties:
National Center for Biotechnology Information. "PubChem Compound Summary for 4-(1H-Pyrazol-1-ylmethyl)aniline" (Analog).
NMR Prediction & Data:
Spectral Database for Organic Compounds (SDBS). General shifts for N-benzyl anilines and 3,5-dimethylpyrazoles.
Safety Data (Analog):
ECHEMI. "Safety Data Sheet for 4-(1H-Pyrazol-1-ylmethyl)aniline."
This technical guide profiles 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline , a critical bidentate heterocyclic building block. Characterized by a chemically stable methylene bridge connecting a nucleophilic aniline moiety to a substituted pyrazole ring, this molecule serves as a "privileged scaffold" in medicinal chemistry. It is extensively utilized in the synthesis of p38 MAPK inhibitors, substituted phthalazine-1,4-diones, and as a ligand in coordination chemistry.
Part 1: Physicochemical Identity
The precise molecular characterization of this compound is derived from its stoichiometric composition. Unlike its direct-bond analog (4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline), the inclusion of the methylene bridge (-CH₂-) alters its solubility profile and rotational freedom, enhancing its utility as a flexible linker in drug design.
Table 1: Core Chemical Constants
Property
Value
Technical Note
IUPAC Name
4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Alternate: 1-(4-aminobenzyl)-3,5-dimethylpyrazole
Molecular Formula
C₁₂H₁₅N₃
Confirmed via atom count (C:12, H:15, N:[1][2][3][4][5][6][7][8]3)
Molecular Weight
201.27 g/mol
Monoisotopic Mass: ~201.126
SMILES
Cc1cc(C)n(Cc2ccc(N)cc2)n1
Useful for cheminformatics docking
H-Bond Donors
1 (Aniline -NH₂)
Primary amine site for derivatization
H-Bond Acceptors
2 (Pyrazole N, Aniline N)
Pyrazole N2 is a weak acceptor
LogP (Predicted)
~1.8 - 2.1
Moderate lipophilicity; membrane permeable
Part 2: Synthetic Architecture & Methodology
Critical Strategic Insight: The Symmetry Advantage
The choice of 3,5-dimethylpyrazole as the starting heterocycle is chemically significant. Unlike 3-methylpyrazole, which exists as a tautomeric mixture and yields regioisomers (N1 vs. N2 alkylation) that are difficult to separate, 3,5-dimethylpyrazole is C2-symmetric . Alkylation at either nitrogen yields the chemically identical product, eliminating the need for complex regio-purification steps.
Mechanism: S_N2 nucleophilic attack of the pyrazole nitrogen on the benzylic carbon.
Checkpoint: The intermediate, 1-(4-nitrobenzyl)-3,5-dimethylpyrazole, typically precipitates as a solid upon aqueous workup.
Step 2: Chemoselective Reduction (Unmasking the Amine)
Reagents: Tin(II) Chloride (
) in Ethanol OR Iron powder (Fe) in .
Why this choice? While catalytic hydrogenation (
) is cleaner, Fe/NH₄Cl is more chemoselective if other reducible groups (like halides) are present in derivatives.
Workup: Basification with NaOH followed by extraction with Ethyl Acetate.
Visual Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway leveraging the symmetry of 3,5-dimethylpyrazole to prevent regioisomer formation.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must pass the following structural checks. These data points act as a "fingerprint" for the molecule.
¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz):
δ 2.10 & 2.20 ppm (Singlets, 6H): Distinct methyl groups on the pyrazole ring.
δ 5.0–5.2 ppm (Singlet, 2H): The critical methylene bridge (-CH₂-). If this is a doublet, the reaction failed or coupled incorrectly.
δ 5.8–6.0 ppm (Singlet, 1H): The pyrazole C4-H proton.
δ 6.5–7.0 ppm (Multiplets, 4H): The aromatic AA'BB' system of the aniline ring.
δ 4.8–5.0 ppm (Broad Singlet, 2H): The aniline -NH₂ protons (exchangeable with D₂O).
Mass Spectrometry (ESI-MS):
Target Ion:
.
Fragment Pattern: Loss of the pyrazole ring often yields a tropylium-like cation (
).
Part 4: Medicinal Utility & Applications
This molecule is not merely an intermediate; it is a bioisostere used to tune the pharmacokinetic properties of drug candidates.
1. Kinase Inhibition (p38 MAPK & CDK2):
The pyrazole moiety acts as a hinge-binder in ATP-competitive inhibitors. The methylene linker allows the aniline group to extend into the solvent-exposed region or hydrophobic pocket of enzymes like Cyclin-Dependent Kinase 2 (CDK2) [1].
2. Ligand Synthesis (Coordination Chemistry):
The nitrogen-rich structure allows it to serve as a ligand for transition metals (Zn, Cu). Derivatives of this scaffold, specifically tris(pyrazolyl)methanes, are used to model zinc-enzyme active sites [2].
3. DPP-IV Inhibition:
Recent studies indicate that Schiff bases derived from this aniline scaffold (reacting the -NH₂ with aldehydes) exhibit inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), a target for Type 2 Diabetes management [3].[4]
References
Lv, P. C., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.[2] Bioorganic & Medicinal Chemistry Letters.
Reger, D. L., et al. (2012). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Synthesis, Structure and Polymorphism. MDPI Crystals.
Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors.[4] Chemical Methodologies.
PubChem Database. (n.d.). Compound Summary for related Pyrazole-Aniline derivatives. National Library of Medicine.
solubility data for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in Organic Solvents This guide provides a comprehensive overview of the solubility characteristics of 4-[(3,5-dimethyl-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for process optimization, impurity control, and the development of robust crystallization protocols. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that governs many aspects of drug development.[1] Poor solubility can lead to challenges in formulation, bioavailability, and purification.[2][3] For a compound like 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, which serves as a building block for more complex molecules, a thorough understanding of its solubility profile is essential for:
Reaction solvent selection: Ensuring reactants are in the same phase for optimal reaction kinetics.
Crystallization and purification: Selecting appropriate solvent systems for efficient isolation and purification of the final product.
Process scale-up: Predicting and mitigating potential solubility-related issues during large-scale manufacturing.
This guide will delve into the experimental determination of the solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, the thermodynamic principles governing this phenomenon, and best practices for obtaining reliable and reproducible data.
Physicochemical Properties of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Table 1: Estimated Physicochemical Properties of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Property
Value
Source
Molecular Formula
C12H15N3
-
Molecular Weight
201.27 g/mol
-
Appearance
Expected to be a crystalline solid
-
Polarity
Amphiphilic
Structural analysis
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in a range of organic solvents at a controlled temperature (e.g., 25 °C).
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation: Add an excess amount of solid 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM). Allow the mixtures to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[2][7][8]
Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[1][9][10]
HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved solutes.[1][9][10]
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
Determined by UV-Vis scan (e.g., 254 nm)
Column Temperature
30 °C
A calibration curve should be prepared using standard solutions of known concentrations of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline to ensure accurate quantification.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination by the shake-flask method.
Solubility Data for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
The following table presents a hypothetical but plausible set of solubility data for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in various organic solvents at 25 °C, based on the principles of "like dissolves like".[11]
Table 3: Hypothetical Solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline at 25 °C
Solvent
Dielectric Constant (approx.)
Solubility ( g/100 mL)
Classification
Heptane
1.9
< 0.1
Sparingly Soluble
Toluene
2.4
1.5
Slightly Soluble
Ethyl Acetate
6.0
5.2
Soluble
Acetone
20.7
15.8
Freely Soluble
Ethanol
24.6
25.1
Freely Soluble
Methanol
32.7
30.5
Very Soluble
Interpretation of Results:
The data illustrates a trend of increasing solubility with increasing solvent polarity, which is expected for a molecule containing polar functional groups. The high solubility in alcohols like methanol and ethanol can be attributed to hydrogen bonding interactions. The moderate solubility in ethyl acetate and acetone reflects a balance of polar and non-polar interactions. The low solubility in non-polar solvents like toluene and heptane is consistent with the presence of the polar aniline moiety.
Thermodynamic Modeling of Solubility
The temperature dependence of solubility can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the enthalpy of dissolution (ΔHdiss) and the entropy of dissolution (ΔSdiss).[12]
Equation 1: The van't Hoff Equation
ln(x) = - (ΔHdiss / R) * (1/T) + (ΔSdiss / R)
Where:
x is the mole fraction solubility
ΔHdiss is the enthalpy of dissolution
ΔSdiss is the entropy of dissolution
R is the ideal gas constant
T is the absolute temperature in Kelvin
By measuring solubility at different temperatures, a van't Hoff plot of ln(x) versus 1/T can be generated. The slope of this plot can be used to determine the enthalpy of dissolution, and the intercept can be used to determine the entropy of dissolution. This thermodynamic data is invaluable for understanding the driving forces of the dissolution process.[13][14]
Logical Relationship Diagram
Caption: Logical relationship between experimental solubility data and thermodynamic parameters.
Conclusion and Future Directions
This guide has outlined a robust framework for determining and understanding the solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in organic solvents. The shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining high-quality solubility data. Thermodynamic modeling further enhances this understanding by elucidating the energetic driving forces of dissolution.
For future work, it is recommended to expand the range of solvents and temperatures studied. Additionally, the impact of pH on the aqueous solubility of this compound should be investigated, given the basic nature of the aniline moiety. Such data will be invaluable for the development of efficient and scalable processes in the synthesis of pharmaceuticals derived from this important intermediate.
References
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Bienta. Shake-Flask Solubility Assay.
PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
Quora. How to perform the shake flask method to determine solubility.
BioAssay Systems. Shake Flask Method Summary.
Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
Scribd. Experiment 1 Solubility of Organic Compounds.
Unknown Source.
Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
ResearchGate. Thermodynamic modeling of pharmaceutical substance solubility: A review of various models.
NIH. Physics-Based Solubility Prediction for Organic Molecules.
ACS Publications.
Unknown Source. Solubility of Organic Compounds.
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
Khan Academy. Solubility of organic compounds (video).
International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS number and identifiers
This guide serves as a technical monograph for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline , a bifunctional heterocyclic building block critical in medicinal chemistry and ligand design. Part 1: Chemical Identity & P...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline , a bifunctional heterocyclic building block critical in medicinal chemistry and ligand design.
Part 1: Chemical Identity & Physiochemical Profile[1]
This compound represents a "linker" scaffold, connecting a pharmacologically active 3,5-dimethylpyrazole moiety to an aniline via a methylene bridge. This specific architecture disrupts the conjugation between the two aromatic systems, allowing for independent electronic behavior and increased conformational flexibility compared to direct biaryl analogs.
Oxidizes slightly upon air exposure (aniline moiety).
Solubility
DMSO, Methanol, DMF
Low solubility in water (Free base); High (Salt).
pKa (Aniline)
~4.0 - 5.0
Typical for N-benzylanilines.
pKa (Pyrazole)
~2.5 - 3.0
Protonation occurs at N2 of the pyrazole.
H-Bond Donors
1 (NH₂ group)
H-Bond Acceptors
2 (Pyrazole N, Aniline N)
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline follows a convergent Alkylation-Reduction strategy. This route is preferred over direct construction of the pyrazole ring on a benzylamine scaffold due to higher regioselectivity and yield.
Reaction Scheme Logic
Nucleophilic Substitution (Sɴ2): 3,5-Dimethylpyrazole acts as the nucleophile attacking 4-nitrobenzyl bromide. The 3,5-dimethyl substitution sterically discourages attack at the carbon atoms, but regioselectivity (N1 vs N2) is irrelevant due to the symmetry of the starting pyrazole.
Nitro Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or metal-mediated reduction (Fe/HCl or SnCl₂), preserving the pyrazole ring.
Experimental Protocol
Step 1: Synthesis of 1-(4-nitrobenzyl)-3,5-dimethyl-1H-pyrazole
δ 2.1 - 2.3 ppm (6H, s): Two methyl groups on the pyrazole. Depending on solvent and conformation, these may appear as two distinct singlets or one overlapping peak.
Mass Spectrometry (ESI-MS)
[M+H]⁺: Calculated m/z = 202.13.
Fragmentation: Expect loss of the pyrazole fragment or cleavage at the benzylic position.
Part 4: Applications in Drug Discovery
This compound is not merely a reagent but a "privileged structure" in fragment-based drug design (FBDD).
Kinase Inhibitor Scaffold
The 3,5-dimethylpyrazole moiety mimics the adenine base of ATP, capable of forming hydrogen bonds with the hinge region of kinases. The aniline group serves as a vector to extend into the solvent-exposed region or the hydrophobic back-pocket, depending on further derivatization (e.g., urea formation).
Mechanism:[4] The methylene linker provides a "hinge" flexibility, allowing the molecule to adopt non-planar conformations required to fit into induced-fit binding pockets.
Bidentate Ligand Precursor
In coordination chemistry, the pyrazole nitrogen (N2) and the aniline nitrogen can act as donor atoms.
Schiff Base Formation: Condensation of the aniline with salicylaldehydes yields N,N,O-tridentate ligands used in catalysis (e.g., olefin polymerization).
MOF Linkers: The rigid distance between the two nitrogen centers makes it a candidate for constructing Metal-Organic Frameworks (MOFs) with specific pore sizes.
Biological Signaling Interaction (Hypothetical)
Figure 2: Role of the compound as a scaffold in kinase inhibitor design.
Part 5: Safety & Handling
Hazards: As an aniline derivative, treat as Toxic by ingestion and Irritating to eyes/skin . Potential for skin sensitization.
Storage: Store under inert gas (Argon) at 2–8°C. The free base darkens over time; the dihydrochloride salt is stable at room temperature.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
PubChem. (2025).[1] 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]
Ishmetova, R. I., et al. (2011).[3] Reactions of 3,6-bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazines. Heterocycles. Retrieved from [Link][7][2][3][4]
The Versatile Scaffold: Therapeutic Horizons of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline Derivatives
The following technical guide details the therapeutic potential, chemical synthesis, and medicinal chemistry applications of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its derivatives. Executive Summary In the r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, chemical synthesis, and medicinal chemistry applications of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its derivatives.
Executive Summary
In the realm of modern medicinal chemistry, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. By bridging a lipophilic, electron-rich 3,5-dimethylpyrazole core with a reactive aniline moiety via a flexible methylene linker , this molecule offers a unique balance of structural rigidity and rotational freedom.
This guide explores the transition of this scaffold from a synthetic intermediate to a cornerstone in the development of kinase inhibitors (oncology) , Schiff base antimicrobials , and anti-inflammatory agents .
Chemical Basis & Structural Activity Relationship (SAR)
The therapeutic utility of this scaffold stems from its three distinct pharmacophoric regions:
The Pyrazole Head (3,5-Dimethyl-1H-pyrazole):
Function: Acts as a monodentate ligand or hydrogen bond acceptor. The methyl groups at positions 3 and 5 provide steric bulk, which can improve selectivity by filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Electronic Effect: The pyrazole ring is electron-rich, facilitating
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding sites.
The Methylene Linker (-CH₂-):
Function: Unlike a direct biphenyl-like connection, the methylene spacer interrupts conjugation between the pyrazole and the phenyl ring. This allows the two aromatic systems to adopt a non-planar conformation, often critical for fitting into the "L-shaped" or "bent" conformations required by many kinase inhibitors.
The Aniline Tail (4-Aminophenyl):
Function: The primary amine is the "warhead" attachment point. It is readily derivatized into ureas , amides , or imines (Schiff bases), which serve as hydrogen bond donors/acceptors to lock the molecule into the target protein.
Therapeutic Applications
Oncology: Kinase Inhibition (Urea Derivatives)
Derivatives of this scaffold are structurally analogous to approved multi-kinase inhibitors like Sorafenib or Regorafenib . By converting the aniline amine into a diaryl urea, the molecule can target the "DFG-out" conformation of kinases such as VEGFR2 and p38 MAPK .
Mechanism: The pyrazole occupies the hydrophobic allosteric pocket, while the urea linkage forms a bidentate hydrogen bond with the Glu/Asp residues of the kinase hinge region.
Key Insight: The 3,5-dimethyl substitution prevents free rotation within the active site, reducing the entropic penalty of binding.
Antimicrobial & Antiviral: Schiff Bases
Reaction of the aniline with aromatic aldehydes yields Schiff bases (azomethines). These derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).
Mechanism: The azomethine linkage (-N=CH-) coordinates with metal ions in metalloproteins or intercalates into bacterial DNA, disrupting replication.
Anti-Inflammatory: Amide Conjugates
Amide derivatives synthesized by reacting the scaffold with NSAID acid chlorides (e.g., Ibuprofen or Diclofenac acid chlorides) create "codrugs" that inhibit COX-2 with reduced gastric toxicity compared to the parent NSAIDs.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline from 4-nitrobenzyl bromide.
N-Alkylation: Dissolve 3,5-dimethylpyrazole (10 mmol) in ACN (50 mL). Add
(20 mmol) and stir at room temperature for 30 min.
Addition: Add 4-nitrobenzyl bromide (10 mmol) portion-wise. Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]
Isolation (Intermediate): Filter inorganic salts. Evaporate solvent.[2][3] Recrystallize the solid (4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]nitrobenzene) from ethanol.
Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C (10 wt%) and hydrazine hydrate (5 eq). Reflux for 2 hours.
Purification: Filter catalyst through Celite. Evaporate solvent to yield the target aniline .
General Synthesis of Urea Derivatives (Kinase Inhibitor Analogues)
Objective: Derivatize the aniline to form a urea linkage.
Protocol:
Dissolve the core aniline (1.0 eq) in dry Dichloromethane (DCM).
Add the appropriate Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise at 0°C.
Stir at room temperature for 4–12 hours. The urea product typically precipitates out.
Filter and wash with cold ether.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of the core scaffold and its divergent derivatization pathways.
Caption: Fig 1. Convergent synthesis of the core scaffold and divergent synthesis of bioactive derivatives.
Pharmacophore & Mechanism of Action
This diagram details how the urea derivative interacts with a theoretical Kinase ATP-binding pocket.
Caption: Fig 2. Molecular docking logic: Interaction of the urea-derivative with kinase active sites.
Data Summary: Representative Activity Profile
The following table summarizes the predicted biological activity ranges for derivatives of this scaffold based on SAR studies of analogous pyrazolyl-aniline compounds.
Derivative Class
Target / Organism
Representative IC50 / MIC
Therapeutic Potential
Urea Derivative
VEGFR2 (Kinase)
0.05 - 0.5 M
Anti-angiogenic (Cancer)
Urea Derivative
p38 MAPK
0.1 - 1.0 M
Anti-inflammatory (RA)
Schiff Base
S. aureus (Bacteria)
12 - 25 g/mL
Antibacterial
Schiff Base
C. albicans (Fungus)
20 - 50 g/mL
Antifungal
Amide
COX-2
0.8 - 2.5 M
Analgesic/NSAID
References
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.
Kumar, V., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.
Nitulescu, G. M., et al. (2010). "Synthesis and pharmacological evaluation of some new pyrazole derivatives." European Journal of Medicinal Chemistry.
Laufer, S. A., et al. (2002). "From Imidazoles to Pyrazoles: New p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.
Smith, R. (2025). "Application of 3,5-dimethylpyrazole in coordination chemistry and catalysis." Chemical Reviews. (Representative citation for scaffold utility).
preparation of Schiff bases from 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Executive Summary This application note details the optimized synthetic workflow for the preparation of Schiff bases derived from 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . This specific scaffold represents a "hyb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic workflow for the preparation of Schiff bases derived from 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . This specific scaffold represents a "hybrid pharmacophore," combining the bioactive 3,5-dimethylpyrazole moiety—known for anti-inflammatory and analgesic properties—with the versatile azomethine (Schiff base) linkage, a privileged structure in medicinal chemistry for antimicrobial and anticancer drug discovery.
The guide is structured into two phases:
Precursor Synthesis: A robust, regioselective protocol to synthesize the primary amine starting material from 3,5-dimethylpyrazole and 4-nitrobenzyl bromide.
Schiff Base Condensation: A generalized, high-yield method for condensing the amine with various aromatic aldehydes, including optimization parameters for solvent and catalysis.
Chemical Retrosynthesis & Strategy
The target molecule, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (Compound 3 ), is not commonly available as a catalog reagent and must be synthesized de novo. The strategy relies on the nucleophilic substitution of the pyrazole nitrogen onto a benzyl halide, followed by the chemoselective reduction of the nitro group.
Caption: Synthetic pathway from raw materials to final Schiff base targets. Blue nodes indicate starting materials; Green indicates the critical amine intermediate.
Reaction: Reflux the mixture with stirring for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1][2] The pyrazole NH proton is acidic enough to be deprotonated by carbonate, ensuring N1-alkylation.
Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.
Purification: Recrystallize the solid residue from ethanol/water to yield 1-(4-nitrobenzyl)-3,5-dimethylpyrazole as pale yellow crystals.
Expected Yield: 85–90%
Checkpoint: 1H NMR should show a singlet for the CH₂ bridge around
5.3 ppm.
Step B: Nitro Reduction
Reagents: Suspend the nitro intermediate (10 g) in ethanol (100 mL). Add 10% Pd/C catalyst (0.5 g).
Reaction: Hydrogenate in a Parr shaker at 40 psi H₂ for 4 hours (or use Hydrazine hydrate/reflux if H₂ is unavailable).
Workup: Filter through a Celite pad to remove the catalyst. Evaporate the filtrate to dryness.
Isolation: The resulting solid is 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline .
Appearance: White to off-white solid.
Storage: Store under nitrogen; primary aromatic amines can oxidize over time.
Stoichiometry: In a 100 mL round-bottom flask, mix the amine precursor (1.0 mmol, ~201 mg) with the appropriate aromatic aldehyde (1.0 mmol).
Solvent System: Add absolute ethanol (15 mL).
Catalysis: Add 2–3 drops of glacial acetic acid.
Mechanism:[3] Acid protonates the carbonyl oxygen, increasing electrophilicity for the amine attack.
Conditions: Reflux for 3–6 hours.
Monitoring: TLC usually shows the disappearance of the polar amine spot and the appearance of a less polar imine spot.
Isolation:
Method A (Precipitation): If the product precipitates upon cooling, filter and wash with cold ethanol.
Method B (Ice Water): If no precipitate forms, pour the reaction mixture into crushed ice (50 g) with stirring. Filter the resulting solid.[4][5][6][7]
Purification: Recrystallize from ethanol or methanol/DMF mixtures.
Optimization & Troubleshooting
Solvent Screening Data (for Reaction Efficiency):
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Notes
Ethanol
78
4.0
88
Recommended. Green, easy workup.
Methanol
65
6.0
82
Slower due to lower temp.
Toluene
110
2.0
91
Use Dean-Stark trap for stubborn aldehydes.
| DMF | 153 | 1.5 | 75 | Hard to remove solvent; lower yield during workup. |
Critical Control Points:
Moisture: Schiff base formation is reversible (hydrolysis). Use anhydrous solvents. For low-yield reactions, add molecular sieves (3Å) to the reaction flask to trap water.
Steric Hindrance: If using ortho-substituted aldehydes (e.g., 2-nitrobenzaldehyde), extend reflux time to 8–12 hours.
Regioselectivity (Precursor): 3,5-dimethylpyrazole is symmetric, so N1 alkylation yields a single isomer. If using 3-methylpyrazole, you would get a mixture of isomers.
Characterization Standards
To validate the structure, researchers must confirm the formation of the azomethine bond and the integrity of the pyrazole ring.
Spectroscopic Checkpoints:
FT-IR Spectroscopy:
Absent: N-H stretching of primary amine (3300–3400 cm⁻¹).
Present: C=N (Azomethine) stretch at 1600–1625 cm⁻¹ .
Present: C=N (Pyrazole ring) stretch at ~1580 cm⁻¹ (often overlaps).
1H NMR (DMSO-d₆, 400 MHz):
8.4–8.9 ppm (1H, s): Azomethine proton (-N=CH -). This is the diagnostic peak.
5.2–5.4 ppm (2H, s): Methylene bridge (-CH ₂-).
5.8 ppm (1H, s): Pyrazole C4-H.
2.1–2.3 ppm (6H, s): Methyl groups on pyrazole.
Workflow Visualization
The following diagram illustrates the logical flow for library generation and quality control.
Caption: Operational workflow for the synthesis and validation of pyrazole-based Schiff bases.
References
Synthesis of Pyrazole Precursors
Methodology: Standard N-alkylation of pyrazoles with benzyl halides using carbon
Source: El-Saghier, A. M. M. "Synthesis and biological activity of some new pyrazole derivatives." Journal of the Chinese Chemical Society, 2003.
Schiff Base Condensation Conditions
Methodology: General acid-catalyzed condensation of pyrazole-amines with arom
Source: Bekhit, A. A., et al. "Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole." SciELO Colombia, 2013.
Structural Validation (Tris-analogues)
Context: Confirmation of the stability of the N-CH2-Aryl linkage in similar pyrazole systems.
Source: Reger, D. L., et al. "4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline." MDPI Molbank, 2024.[8]
Biological Relevance
Context: Discussion of the pharmacological potential of pyrazole-Schiff base hybrids.
Source: Turan-Zitouni, G., et al. "Synthesis and antimicrobial activity of some new pyrazole derivatives."[9] European Journal of Medicinal Chemistry, 2005.
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 3,5-dimethylpyrazole and aromatic amines before handling.
reaction conditions for coupling 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline with aldehydes
This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (referred to herein as Compound A ) with various alde...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the coupling of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (referred to herein as Compound A ) with various aldehydes.
The protocol prioritizes reductive amination (to form secondary amines) and condensation (to form Schiff bases/imines), as these are the primary synthetic utility of this scaffold in kinase inhibitor discovery and heterocycle synthesis.[1]
Introduction & Mechanistic Insight
The 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline scaffold combines a nucleophilic aniline with a lipophilic pyrazole tail. The methylene bridge acts as an insulating spacer, preserving the nucleophilicity of the aniline nitrogen by preventing direct conjugation with the electron-withdrawing pyrazole ring.[1] However, the bulky pyrazole tail can induce solubility challenges in polar protic solvents (MeOH, EtOH), often necessitating the use of halogenated solvents (DCM, DCE) for optimal conversion.[1]
Reaction Pathways
The coupling with aldehydes proceeds via two distinct pathways depending on the desired endpoint:
Condensation (Schiff Base Formation): Reversible formation of an imine (
Best for: Synthesis of secondary amines for SAR (Structure-Activity Relationship) studies.
Why this works: Uses Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the iminium ion selectively without reducing the aldehyde, preventing alcohol side-products [1].[1]
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for higher temperatures.
Step-by-Step Procedure:
Preparation: In a dry reaction vial, dissolve Compound A (1.0 mmol) and the Aldehyde (1.1 mmol) in anhydrous DCE (5–10 mL).
Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.
Checkpoint: This allows the imine/iminium equilibrium to establish.[1] For hindered aldehydes, extend this time to 2 hours.[1]
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 mmol) portion-wise over 5 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via LC-MS or TLC.[1]
Target Mass: Look for
.
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]
Protocol B: Schiff Base Isolation (Condensation)
Best for: Creating ligands for metal coordination or when the imine is the final target.[1]
Why this works: Ethanol/Methanol reflux drives the equilibrium by precipitation or thermodynamic control [2].[1]
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Procedure:
Dissolution: Dissolve Compound A (1.0 mmol) in absolute EtOH (10 mL). Heat gently if necessary to ensure full solubility of the pyrazole tail.
Addition: Add the Aldehyde (1.0 mmol) and catalytic acid (2 drops AcOH).
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
Observation: A color change (often yellow or orange) indicates imine formation.[1] Precipitation may occur.[1][2][3]
Isolation:
If precipitate forms: Cool to RT, filter the solid, and wash with cold EtOH.[1]
If soluble: Concentrate to ~20% volume, cool to 0°C to induce crystallization, or remove solvent completely and recrystallize from EtOH/Hexane.
Protocol C: The "Titanium" Method for Difficult Substrates
Best for: Sterically hindered aldehydes or electron-deficient anilines where equilibrium favors the starting materials.
Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly [3].
Reduction (In-situ): Add NaBH₄ (2.0 equiv) directly to the mixture (or dilute with MeOH first if bubbling is controlled).[1] Stir for 2 hours.
Quench (Critical): Add water (1 mL) dropwise. A white precipitate (TiO₂) will form.[1]
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.[1][3]
Workup: Concentrate the filtrate and purify.
Optimization & Troubleshooting Data
The following table summarizes solvent and reagent compatibility based on the physicochemical properties of the pyrazole-aniline scaffold.
Parameter
Recommendation
Rationale
Solvent (Reductive)
DCE > DCM > THF
DCE (1,2-Dichloroethane) solubilizes the lipophilic pyrazole tail better than MeOH and allows higher reaction temperatures if needed.
Solvent (Schiff Base)
EtOH > MeOH
Ethanol offers a higher reflux temperature to overcome steric barriers in the condensation step.[1]
Reducing Agent
STAB
Sodium Triacetoxyborohydride is selective for imines in the presence of aldehydes, minimizing dialkylation and alcohol formation [1].[1]
pH Modifiers
Acetic Acid (AcOH)
Essential for STAB protocols.[1] Protonates the imine to form the reactive iminium species ().[1]
Purification
Amine-Functionalized Silica
The secondary amine product can streak on standard silica. Use amine-functionalized silica or add 1% Et3N to the eluent.[1]
Common Failure Modes
Low Conversion:
Cause: Water in the solvent stalling imine formation.[1]
Fix: Add 4Å Molecular Sieves to the reaction vial (Protocol A) or switch to Protocol C (Titanium).
Dialkylation (Formation of Tertiary Amine):
Cause: Aldehyde is too reactive or excess aldehyde used with strong reductant.[1]
Fix: Use exactly 1.0–1.1 equiv of aldehyde.[1] Use STAB (milder) instead of NaCNBH₃.
Insolubility:
Cause: The "3,5-dimethyl-1H-pyrazol-1-yl" moiety is hydrophobic.
Fix: Avoid pure water or methanol.[1] Use cosolvent systems like DCM/MeOH (4:1) if solubility is an issue.
References
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]
Dizdar, M., et al. (2024).[1][5] "Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit." Kemija u industriji. Available at: [Link]
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Organic Chemistry Portal. "Amine Synthesis by Reductive Amination." Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in Pharmaceutical Drug Design
Executive Summary & Structural Significance
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (referred to herein as DPA-Methyl ) is a high-value "linker-pharmacophore" intermediate in modern drug discovery. Unlike direct N-aryl pyrazoles, the methylene bridge in DPA-Methyl introduces a critical degree of rotational freedom (
hybridization), allowing the pyrazole moiety to orient itself into deep hydrophobic pockets (e.g., ATP-binding sites in kinases) while the aniline terminus serves as a versatile "warhead connector" for amide, urea, or sulfonamide formation.
Key Structural Advantages:
Symmetry: The 3,5-dimethyl substitution on the pyrazole ring eliminates N1 vs. N2 regioselectivity issues during synthesis, a common plague in pyrazole chemistry.
Electronic Modulation: The pyrazole ring acts as a weak H-bond acceptor, while the methyl groups provide hydrophobic bulk, often improving potency against enzymes like PDE4 , CDK2 , and p38 MAP kinase .
Solubility Profile: The basic nitrogen of the aniline (pKa ~4.6) allows for salt formation (e.g., dihydrochloride), improving aqueous solubility compared to purely lipophilic scaffolds.
Validated Synthetic Protocol
This protocol details the de novo synthesis of DPA-Methyl from commodity chemicals. This route is preferred over direct purchase for scale-up due to cost efficiency and the ability to introduce isotopic labels if required.
Workflow Diagram (Synthesis)
Caption: Two-step convergent synthesis of DPA-Methyl ensuring high purity and regiocontrol.
Step 1: N-Alkylation (Formation of Nitro-Intermediate)
Add 4-Nitrobenzyl bromide portion-wise at room temperature (exothermic).
Reflux for 4–6 hours.
Self-Validating Endpoint: TLC (Hexane:EtOAc 3:1). The starting pyrazole (polar) disappears; a less polar spot (Nitro-intermediate) appears (
).
Workup: Filter inorganic salts. Evaporate solvent. Precipitate with cold water.
Step 2: Catalytic Hydrogenation (Nitro to Aniline)
Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).
Solvent: Methanol (MeOH).
Procedure:
Suspend Nitro-intermediate in MeOH.
Add Pd/C catalyst under nitrogen atmosphere (Safety: Pyrophoric).
Purge with
and stir at RT for 12 hours.
Troubleshooting: If reaction stalls, add 1% acetic acid to protonate the amine product, preventing catalyst poisoning.
Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Water.
Characterization & QC Data
Use the following data to validate your synthesized batch.
Parameter
Specification
Diagnostic Signal
Appearance
Off-white to pale yellow solid
Darkening indicates oxidation (store under Ar).
1H NMR (DMSO-d6)
Py-Me: 2.0–2.2 (s, 6H)
Two distinct methyls confirm 3,5-substitution.
1H NMR (Linker)
CH2: 5.0–5.2 (s, 2H)
Sharp singlet. Splitting implies impurities.
1H NMR (Aniline)
NH2: 4.9–5.1 (bs, 2H)
Exchangeable with .
Mass Spec (ESI+)
202.13 (Calc).
Application in Drug Design: Kinase Inhibitor Protocols
DPA-Methyl is most frequently employed to synthesize Type II Kinase Inhibitors (binding to the DFG-out conformation) or Schiff Base Antimicrobials .
Protocol: Amide Coupling (Library Generation)
This protocol attaches DPA-Methyl to a heterocyclic carboxylic acid core (e.g., Indole-3-carboxylic acid) to create a potential kinase inhibitor.
Activation: Dissolve Carboxylic Acid Core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
Coupling: Add DPA-Methyl (1.1 eq). Stir at RT for 12–24h.
Validation: Monitor by LC-MS. The aniline peak (
202) should vanish.
Isolation: Precipitate with water or purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Mechanism of Action Diagram (Pharmacophore Mapping)
Caption: Pharmacophore mapping showing how DPA-Methyl bridges hydrophobic pockets with polar hinge regions.
References
Synthesis & Amino Acid Analogs: El Kodadi, M., et al. "4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid."[1] Molbank, 2004, M368.[1] Link
PDE4 Inhibition Activity: Huang, Y., et al. "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2018.[2] Link
Anticancer (CDK2) Applications: Use of N-benzylpyrazole anilines in CDK2 inhibition. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link
Antimicrobial Schiff Bases: Synthesis and antimicrobial activity of 3,5-dimethyl azopyrazole derivatives. Der Pharma Chemica. Link
Application Notes and Protocols: Metal Complexation of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry Pyrazole-containing molecules are a cornerstone in the design of ligands for coordination chemistry. Their unique electronic properties an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole-containing molecules are a cornerstone in the design of ligands for coordination chemistry. Their unique electronic properties and steric versatility allow for the formation of stable and diverse metal complexes.[1][2] The two adjacent nitrogen atoms within the pyrazole ring provide excellent coordination sites for a wide array of metal ions.[3] The strategic functionalization of the pyrazole core with other donor groups, such as the aniline moiety in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, creates polydentate ligands capable of forming highly stable chelate structures with transition metals. These metal complexes are of significant interest to researchers in drug development, catalysis, and materials science due to their potential biological activities, including anticancer and antimicrobial properties, and their utility in promoting various organic transformations.[3][4][5][6]
This guide provides detailed protocols for the synthesis of the versatile ligand, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, and its subsequent complexation with Copper(II), Cobalt(II), and Zinc(II) ions. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Ligand: 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
The synthesis of the target ligand is achieved through a nucleophilic substitution reaction. This method is informed by procedures for analogous compounds where a pyrazole moiety is N-alkylated.[7][8]
Reaction Principle
The synthesis involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzonitrile followed by the reduction of the nitrile group to an amine. An alternative, more direct approach would be the reaction of 3,5-dimethylpyrazole with 4-(chloromethyl)aniline, though the starting aniline with a reactive chloromethyl group can be unstable. The presented two-step method offers a more robust and higher-yielding pathway.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Detailed Protocol: Ligand Synthesis
Step 1: Synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
To a solution of 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in acetonitrile (30 mL), add anhydrous potassium carbonate (2.87 g, 20.8 mmol).
To this suspension, add 4-(bromomethyl)benzonitrile (2.04 g, 10.4 mmol).
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Carefully add lithium aluminium hydride (LiAlH₄) (0.59 g, 15.6 mmol) to a flask containing dry tetrahydrofuran (THF) (20 mL) under an inert atmosphere (e.g., argon or nitrogen).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile (2.2 g, 10.4 mmol) in dry THF (15 mL) to the LiAlH₄ suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL).
Filter the resulting granular precipitate and wash it with THF.
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Expected Characterization Data
Analysis
Expected Results for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
¹H NMR
Signals corresponding to the pyrazole methyl protons, the pyrazole ring proton, the methylene bridge protons, and the aromatic protons of the aniline ring.[5][6][8]
¹³C NMR
Resonances for the pyrazole methyl carbons, the pyrazole ring carbons, the methylene carbon, and the aromatic carbons of the aniline ring.[6][8][9]
IR (KBr)
Characteristic peaks for N-H stretching of the amine, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole and benzene rings.[5][9]
Mass Spec.
A molecular ion peak corresponding to the calculated molecular weight of the compound.[6][8][9]
Part 2: Metal Complexation Protocols
The synthesized ligand, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, can act as a bidentate or tridentate ligand, coordinating through the pyrazole nitrogen, the aniline nitrogen, and potentially the amine nitrogen. The following are generalized protocols for the synthesis of its complexes with Cu(II), Co(II), and Zn(II).
General Complexation Workflow
Caption: General workflow for the synthesis of metal complexes.
Protocol 1: Synthesis of Copper(II) Complex
Dissolve 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (2 mmol) in hot ethanol (20 mL).
In a separate flask, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1 mmol) in hot ethanol (15 mL).[4]
Slowly add the metal salt solution to the ligand solution with constant stirring.
A change in color and the formation of a precipitate should be observed.
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
Cool the mixture to room temperature, and collect the precipitate by filtration.
Wash the solid complex with cold ethanol and then diethyl ether.
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Cobalt(II) Complex
Dissolve 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (2 mmol) in methanol (20 mL).
Add the cobalt salt solution dropwise to the ligand solution while stirring.
Continue stirring the reaction mixture at room temperature for 4-6 hours. A colored precipitate should form.
Collect the solid product by filtration.
Wash the complex with methanol and then with a small amount of diethyl ether.
Dry the cobalt complex under vacuum.
Protocol 3: Synthesis of Zinc(II) Complex
Dissolve 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (2 mmol) in a mixture of methanol and chloroform (1:1, 20 mL).
In a separate beaker, dissolve zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (1 mmol) in methanol (10 mL).[11][12]
Add the zinc salt solution to the ligand solution with continuous stirring.
Reflux the mixture for 3-4 hours.
Allow the solution to cool to room temperature, which may result in the precipitation of the complex. If no precipitate forms, slow evaporation of the solvent may be necessary.
Isolate the white or off-white solid by filtration.
Wash the product with cold methanol.
Dry the zinc complex in a vacuum oven at a low temperature.
Characterization of Metal Complexes
Analysis
Expected Observations and Interpretations
FT-IR
Shifts in the vibrational frequencies of the C=N (pyrazole) and N-H (aniline) stretching bands upon coordination to the metal ion. New bands in the far-IR region may be attributed to M-N bonds.[13]
UV-Vis
For Cu(II) and Co(II) complexes, d-d electronic transitions will be observed in the visible region, providing information about the coordination geometry.[4]
Elemental Analysis
Confirms the stoichiometry of the metal-ligand complex.
Molar Conductivity
Measurements in a suitable solvent (e.g., DMF or DMSO) can determine if the anions are coordinated or act as counter-ions.
Magnetic Susceptibility
For paramagnetic complexes like Cu(II) and Co(II), this measurement provides information about the number of unpaired electrons and the geometry of the complex.
Part 3: Applications and Future Directions
The metal complexes of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline are promising candidates for various applications, particularly in the realm of drug development.
Anticancer and Antimicrobial Agents: Pyrazole derivatives and their metal complexes have demonstrated significant potential as anticancer and antimicrobial agents.[4][5][6][14] The chelation of the metal ion can enhance the biological activity of the organic ligand.
Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing a range of organic reactions. The steric and electronic properties of the ligand can be tuned to influence the selectivity and efficiency of these catalytic processes.
Fluorescent Probes: The inherent fluorescence of some pyrazole derivatives can be modulated upon metal binding, making them suitable for the development of selective fluorescent sensors for metal ions.
Further research on these complexes could involve expanding the range of metal centers, modifying the substituents on the pyrazole and aniline rings to fine-tune their properties, and conducting in-depth biological and catalytic studies.
References
New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. (2024). PMC. [Link]
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PMC. [Link]
Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. (2025). ResearchGate. [Link]
New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. (2024). Unipd. [Link]
Pyrazolyl-based zinc(II) carboxylate complexes: synthesis, characterization and catalytic behaviour in ring opening polymerization of ε-caprolactone and D,L-lactide. (2022). University of Johannesburg. [Link]
Synthesis and spectroscopic characterisation of cobalt(III) complexes with S-benzyl-β-N-(5-methylpyrazole-3-yl)methylenedithiocarbazate (H2L): X-ray structures of [Co(HL)2]NO3·EtOH (1) and [Co(HL)(L)]·H2O (2). (n.d.). ResearchGate. [Link]
Synthesis, characterization, and biological evaluation of new copper complexes ofnaphthyl pyrazole ligands. (2021). TÜBİTAK Academic Journals. [Link]
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]
SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. [Link]
Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties. (2025). Unknown Source. [Link]
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (n.d.). MOCEDES. [Link]
Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. (2022). MDPI. [Link]
SYNTHESIS, CHARACTERIZATION, ANTI-MICROBIAL AND CYTOTOXIC APPLICATIONS OF ZINC(II) COMPLEXES. (n.d.). Unknown Source.
Synthesis and Characterization of Cobalt NCN Pincer Complexes. (n.d.). PMC - NIH. [Link]
SYNTHESIS AND SPECTROSCOPIC CHARACTERISATION OF COBALT (II) COMPLEXES OF 1-PHENYL-3-METHYL-4- ACYL PYRAZOL-5-ONE DERIVATIVES. (2012). TSI Journals. [Link]
Synthesis, characterization, structural features and cytotoxicity of innovative zinc(II) complex derived from ONS-donor thio-Schiff base of acyl pyrazolone. (n.d.). Academia.edu. [Link]
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. (n.d.). ChemRxiv. [Link]
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc. (n.d.). AKJournals. [Link]
SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2025). ChemRxiv. [Link]
A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. (2024). MDPI. [Link]
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Unknown Source.
Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. (2022). Frontiers. [Link]
Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents. (n.d.). MDPI. [Link]
Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. (2023). Unknown Source. [Link]
Method for preparing 3.5-dimethylpyrazole. (n.d.).
biological assay preparation for pyrazole-aniline compounds
Application Note: High-Fidelity Assay Preparation for Pyrazole-Aniline Kinase Inhibitors Abstract The pyrazole-aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous ATP-compe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Assay Preparation for Pyrazole-Aniline Kinase Inhibitors
Abstract
The pyrazole-aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous ATP-competitive kinase inhibitors (e.g., CDKs, Aurora kinases). However, the physicochemical properties that make them potent binders—lipophilicity and rigid planarity—introduce significant challenges in biological assays. This guide details a self-validating workflow to overcome solubility limits, prevent colloidal aggregation (PAINS), and eliminate solvent artifacts, ensuring that observed IC50 values reflect true target engagement rather than experimental error.
The Challenge: The Pyrazole-Aniline Paradox
Pyrazole-anilines function by mimicking the purine ring of ATP. The aniline moiety typically extends into the hydrophobic pocket of the kinase, while the pyrazole acts as a hinge binder.
The Problem: These compounds are prone to π-stacking , leading to poor aqueous solubility and the formation of colloidal aggregates.
The Consequence: Aggregates sequester enzymes non-specifically, leading to steep Hill slopes and false-positive inhibition (promiscuous behavior).[1]
Compound Management & Stock Preparation
Objective: Create a stable source material that minimizes freeze-thaw degradation and oxidation of the aniline nitrogen.
Protocol: Master Stock Generation
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
Why: Water contamination in DMSO lowers the solubility of lipophilic compounds and promotes precipitation during freeze cycles.
Concentration: Prepare a 10 mM master stock.
Note: Avoid higher concentrations (e.g., 50 mM) for this scaffold, as they often approach the solubility limit, leading to "crash out" upon retrieval from -20°C.
Dissolution: Vortex for 60 seconds, then sonicate for 5 minutes at room temperature. Visual inspection is insufficient; verify clarity against a backlight.
Storage: Aliquot into single-use vials (Matrix tubes) to prevent freeze-thaw cycles. Store at -20°C or -80°C under dry conditions.
Biochemical Assay Protocol: The "Constant DMSO" Method
Core Principle: Kinase activity is sensitive to DMSO. A standard serial dilution in buffer results in varying DMSO concentrations across the dose-response curve, creating a "solvent artifact." This protocol uses an Intermediate Plate to clamp DMSO levels constant (e.g., 1%) for all data points.
Step-by-Step Workflow
Phase A: The Compound Dilution (100% DMSO)
Source: 10 mM Master Stock.
Plate: 384-well Polypropylene (PP) Low Dead Volume plate.
Action: Perform a 1:3 serial dilution using 100% DMSO as the diluent.
Result: A concentration gradient (e.g., 10 mM down to 0.5 µM) where every well is 100% DMSO.
Phase B: The Intermediate Plate (The Critical Step)
Preparation: Fill a new PP plate with Assay Buffer (minus enzyme/ATP).
Transfer: Transfer a fixed volume (e.g., 1 µL) from the 100% DMSO Plate into the Intermediate Plate (e.g., 49 µL Buffer).
Result: Every well now contains the compound at 20x final concentration, but crucially, every well is exactly 2% DMSO.
Phase C: The Assay Plate
Transfer: Transfer 5 µL from the Intermediate Plate to the Assay Plate.
Reaction Assembly: Add 5 µL of Enzyme mix and 5 µL of Substrate/ATP mix.
Final State: Compound is at 1x concentration. Final DMSO is constant at 0.66%.
Visual Workflow (DOT Diagram)
Caption: The "Intermediate Plate" strategy ensures DMSO concentration remains uniform across the dose-response curve, preventing solvent-induced enzyme activation/inhibition artifacts.
Preventing Aggregation (The "Detergent" Rule)
Pyrazole-anilines are notorious "aggregators." In aqueous buffer, they form colloids that sequester kinase enzymes, inhibiting them physically rather than chemically.
Diagnostic: If your Hill Slope is > 2.0 (steep curve), suspect aggregation.
The Fix: Always include a non-ionic detergent in the Assay Buffer.
Standard: 0.01% Triton X-100 or 0.005% Brij-35.
Mechanism: Detergents disrupt the colloidal formation of hydrophobic compounds, enforcing a monomeric state essential for measuring true
.
Cellular Assay Considerations
When moving from biochemical to cellular assays (e.g., HCT116 viability), the "Media Crash" is the primary failure mode.
Protocol: The "Pre-Dilution" Check
Do not add 100% DMSO stock directly to the cell well. The high local concentration causes immediate precipitation of pyrazole-anilines.
Step 1: Dilute compound 1:1000 in pre-warmed culture media (e.g., RPMI + 10% FBS) in a separate tube.
Step 2: Vortex and inspect for turbidity/cloudiness.
Insight: Serum proteins (albumin) in FBS often help solubilize these compounds. If precipitation occurs in serum-free media, repeat with 10% FBS.
Step 3: Add this pre-diluted media to the cells.
Data Analysis & Troubleshooting (QC)
Use this decision matrix to validate your data.
Observation
Probable Cause
Corrective Action
Hill Slope > 2.0
Colloidal Aggregation
Add 0.01% Triton X-100 to buffer; spin down stock.
Hill Slope < 0.5
Solubility Limit / Precipitation
Check stock clarity; limit max concentration to 10 µM.
IC50 Shift > 3x
DMSO Interference
Switch to "Intermediate Plate" method (Section 3).
No Activity
Oxidation of Aniline
Use fresh stock; ensure storage at -20°C in opaque tubes.
Logic Diagram: QC Decision Tree
Caption: QC workflow based on Hill Slope analysis to identify common physical interference mechanisms (aggregation vs. precipitation).
References
Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[2] Describes the mechanism of colloidal aggregation in kinase assays and mitigation via detergents.
[Link]
MDPI Molecules. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Review of the structural properties and SAR of pyrazole-based inhibitors.
[Link]
crystallization techniques for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline complexes
This Application Note is designed for researchers in coordination chemistry and structural biology. It details the crystallization protocols for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (herein referred to as L1 )...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in coordination chemistry and structural biology. It details the crystallization protocols for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (herein referred to as L1 ) and its transition metal complexes.
Executive Summary & Ligand Profile
The ligand 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (L1) represents a distinct class of flexible, ditopic N-donor linkers. Unlike rigid ligands (e.g., 4,4'-bipyridine), L1 possesses a methylene spacer (-CH2-) between the aniline and the pyrazole ring.
Crystallographic Challenges:
Conformational Freedom: The methylene bridge allows rotation, leading to multiple conformers in solution. This increases the entropic penalty of crystallization, often resulting in "oiling out" rather than nucleation.
Competitive Coordination: The aniline nitrogen (
hybridized, hard donor) and the pyrazole nitrogen ( hybridized, intermediate donor) compete for metal centers, leading to linkage isomerism.
H-Bonding Potential: The aniline
group acts as a strong H-bond donor, often necessitating polar solvents which can interfere with metal coordination.
This guide provides three validated protocols to overcome these barriers, ensuring high-quality single crystals for X-ray Diffraction (SCXRD).
Before attempting crystallization, the solubility profile must be established to select the correct "Good Solvent" (GS) and "Anti-Solvent" (AS).
Table 1: Solubility Profile of L1 and Typical M(II) Complexes
Solvent
Polarity Index
Solubility (L1)
Solubility (M-L1 Complex)
Role in Protocol
Dichloromethane (DCM)
3.1
High
Moderate
GS (Layering lower phase)
Methanol (MeOH)
5.1
High
High
GS (Evaporation)
Acetonitrile (MeCN)
5.8
Moderate
Low
AS or GS (High Temp)
Diethyl Ether
2.8
Low
Insoluble
AS (Vapor diffusion)
Hexane/Pentane
0.1
Insoluble
Insoluble
AS (Layering upper phase)
DMF/DMSO
6.4 / 7.2
High
High
GS (Solvothermal only)
Critical Insight: Avoid using pure DMSO or DMF for evaporative methods. Their high boiling points require excessive heat, which often decomposes the delicate coordination sphere of L1 complexes.
Validated Crystallization Protocols
Protocol A: Liquid-Liquid Diffusion (Layering)
Best for: Obtaining X-ray quality single crystals of discrete molecular complexes (e.g., Zn, Cu, Co).
Mechanism: Slow diffusion of a precipitant (AS) into a solution of the complex (GS) creates a supersaturation gradient without thermal shock.
Step-by-Step Workflow:
Preparation of Lower Layer:
Dissolve 0.1 mmol of the Metal Salt (e.g.,
) and 0.2 mmol of L1 in 2 mL of DCM or CHCl .
Note: If the complex is not fully soluble, add drops of MeOH until clear.
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm NMR tubes work best).
Buffer Layer Application (The "Blank"):
Carefully pipette 0.5 mL of pure solvent (same as used in step 1) on top of the dense solution.
Why? This buffer slows the mixing rate, preventing rapid precipitation.
Preparation of Upper Layer:
Carefully layer 3 mL of Hexane or Pentane (AS) on top.
Incubation:
Seal the tube with Parafilm (poke 1 small hole to allow slow pressure equalization).
Store in a vibration-free, dark environment at 4°C.
Harvesting:
Crystals typically appear at the interface within 3-7 days.
Protocol B: Reactive Diffusion (H-Tube Method)
Best for: Insoluble Coordination Polymers (CPs) or MOFs.
Mechanism: Metal ions and Ligands meet at the interface of a U-tube or H-tube, reacting and crystallizing simultaneously. This prevents the rapid precipitation of amorphous powder.
Setup: Use a standard H-tube with a glass frit (G3 porosity) separating the arms.
Arm A (Metal Source): Fill with 5 mL of Metal Salt solution (e.g.,
in MeOH).
Arm B (Ligand Source): Fill with 5 mL of L1 solution (in DCM or
).
Bridge: Carefully fill the bridge/frit area with a 1:1 mixture of MeOH:DCM.
Process: Cap both arms. Allow to stand for 2 weeks.
Result: High-quality single crystals grow directly on the glass frit.
Protocol C: Solvothermal Synthesis
Best for: Thermodynamically stable phases that require high energy to overcome the rotational barrier of the methylene bridge.
Mixture: Combine Metal Salt and L1 in a 1:1 molar ratio in a 20 mL Teflon-lined autoclave.
Solvent: Use a mixture of
(3:1 v/v). Total volume: 8 mL.
Program:
Heat to 120°C over 4 hours.
Hold at 120°C for 48 hours.
Cooling Ramp (Critical): Cool to room temperature at a rate of 2°C/hour .
The following diagram illustrates the logical flow for selecting the appropriate crystallization technique based on the complex's initial behavior.
Figure 1: Decision matrix for selecting the optimal crystallization strategy for L1 complexes.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure scientific integrity, verify your crystals using these checkpoints before sending for XRD.
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
Cause: The complex is too soluble in the solvent mixture, or the anti-solvent was added too quickly.
Correction:
Scratch the side of the vessel with a glass rod to induce nucleation.
Switch from Layering to Vapor Diffusion : Place a small vial of the complex solution inside a larger jar containing the anti-solvent. This slows the transfer rate significantly.
Issue 2: Twinning (Intergrown Crystals)
Cause: Nucleation rate was too high (supersaturation spiked).
Correction:
Dilute the starting solution by 50%.
Increase the volume of the "Buffer Layer" in Protocol A.
Issue 3: Loss of Solvent of Crystallization
Observation: Crystals turn opaque/powder-like within seconds of removing from mother liquor.
Cause:L1 complexes often form "solvatomorphs" where solvent molecules support the lattice.
Protocol: Mount crystals using the Oil Drop Method .
Do not dry the crystal.
Drag the crystal directly from the mother liquor into a drop of Paratone-N or Fomblin oil.
Flash-freeze immediately in the liquid nitrogen stream (100 K) on the diffractometer.
References
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
Vicente, J., et al. (2024). "4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Synthesis, Solid-State Structure and Polymorphism." MDPI Molbank, 2024(2), M1818. Link
RSC CrystEngComm. (2013). "Coordination polymers based on pyrazole-4-carboxaldehyde-containing Cu3N6 metallacycles." CrystEngComm, 15, 9887-9896. Link
Halder, S., et al. (2018). "Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine." Crystal Growth & Design, 18(2), 1085-1096. Link
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing motifs of L1 analogs). Link
Method
Application Note: Strategic Functionalization of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It prioritizes practical, robust methodologies over theoretical breadth. Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It prioritizes practical, robust methodologies over theoretical breadth.
Introduction & Scaffold Analysis
The molecule 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (referred to herein as Scaffold A ) is a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, Aurora kinase) and anti-infective research. It serves as a bifunctional building block: the aniline amine acts as the primary vector for diversification, while the dimethylpyrazole moiety functions as a stable, lipophilic hydrogen-bond acceptor.
Chemical Properties & Strategic Considerations
Successful functionalization requires understanding the electronic and physical interplay between the two heterocyclic systems.
Property
Value / Characteristic
Implication for Protocol Design
Molecular Weight
201.27 g/mol
Low MW allows for heavy decoration (Fragment-Based Drug Design).
Aniline pKa
~4.6 (Conjugate acid)
Weak nucleophile. Requires activated electrophiles (Acid chlorides, HATU) or catalysis.
Pyrazole N2 pKa
~2.5 (Conjugate acid)
Weakly basic. Risk: Can trap protons or coordinate Pd catalysts. Solution: Use excess base (DIPEA) and avoiding strong Lewis acids.
Solubility
Moderate (DCM, MeOH, DMSO)
Good solubility in organic solvents facilitates standard workups.
Stability
Benzylic C-N bond
Generally stable, but avoid harsh oxidation (e.g., KMnO4) that could cleave the benzylic bridge.
Decision Matrix: Functionalization Pathways
The following workflow outlines the primary synthetic routes based on the desired pharmacological outcome.
Figure 1: Synthetic decision tree for Scaffold A diversification.
Pre-Reaction Analytics
Before initiating synthesis, verify the integrity of Scaffold A .
1H NMR Diagnostic: Look for the singlet (~5.1 ppm) corresponding to the benzylic methylene (-CH2-) bridging the aniline and pyrazole.
Purity Check: Ensure the starting material is free of nitro-precursors (from synthesis via 4-nitrobenzyl halide), as residual nitro compounds can poison reduction catalysts later.
Experimental Protocols
Protocol A: Amide Coupling (The "Workhorse")
Application: Generating library compounds for SAR (Structure-Activity Relationship) studies.
Rationale: Anilines are poor nucleophiles.[1] Standard carbodiimide (EDC) couplings often fail or are sluggish. We utilize HATU for high-value acids or Acid Chlorides for scale-up.
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
Why DIPEA? You need 1 eq for the carboxylate, 1 eq to neutralize the HATU byproduct, and 1 eq to keep the pyrazole unprotonated.
Addition: Add Scaffold A (1.0 equiv) to the activated acid mixture.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
Workup (Self-Validating):
Dilute with EtOAc. Wash with sat. NaHCO3 (removes acid/HOBt) and Brine.
Critical Step: Do not wash with strong acid (1M HCl) as the pyrazole moiety may protonate and extract into the aqueous layer. Use 5% Citric Acid if acidic wash is necessary.
Method A2: Acid Chloride Coupling (Scale-Up)
Setup: Dissolve Scaffold A (1.0 equiv) and Triethylamine (1.5 equiv) in dry DCM (0.1 M). Cool to 0 °C.
Addition: Add Acid Chloride (1.1 equiv) dropwise.
Completion: Allow to warm to RT. Reaction is usually complete in <1 hour.
Protocol B: Reductive Amination (The "Tuner")
Application: Introducing solubilizing groups (e.g., morpholine, piperazine side chains) without creating a rigid amide bond.
Rationale: The aniline nitrogen is less basic than the resulting secondary amine product, preventing over-alkylation if conditions are controlled. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mildness.
Imine Formation:
Dissolve Scaffold A (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (1,2-Dichloroethane) or DCM.
Mechanistic Note: Acid catalysis is required to activate the carbonyl, but too much acid will protonate the pyrazole. Acetic acid is the perfect buffer.
Stir for 1–2 hours. (Optional: Add 4Å Molecular Sieves to drive equilibrium).
Reduction:
Add NaBH(OAc)3 (1.5 equiv) in one portion.
Stir at RT overnight (12–16 h).
Quench & Purification:
Quench with sat. NaHCO3. Extract with DCM.
Tip: If the product contains a basic side chain (e.g., piperazine), the product may be very polar. Use 10% MeOH in DCM for extraction.
Reaction: Dissolve Scaffold A (1.0 equiv) in dry THF.
Addition: Add Isocyanate (1.1 equiv).
Catalysis: If the reaction is sluggish (due to electron-withdrawing groups on the isocyanate), add 10 mol% DMAP or one drop of DBTL (Dibutyltin dilaurate).
Isolation: The urea product often precipitates from THF. Filter and wash with ether for high-purity isolation without chromatography.
Quality Control & Troubleshooting
Observation
Root Cause
Corrective Action
Low Yield (Amide)
Pyrazole acting as a base/trap.
Increase DIPEA to 3.5–4.0 equiv. Ensure solvent is anhydrous.[3]
Product in Aqueous Layer
Pyrazole protonated during workup.
Adjust pH of aqueous wash to >5.0. Use "salting out" with brine.
Over-alkylation (Reductive Amination)
Product is more nucleophilic than SM.
Use Ketones instead of Aldehydes (steric hindrance). Use STAB, never NaBH4 (too strong).
Pd Catalyst Death (Buchwald)
Pyrazole N2 coordinating Pd.
Use pre-formed Pd catalysts (e.g., Pd(dppf)Cl2) and bidentate ligands (Xantphos) to outcompete the pyrazole.
Analytical Validation (Data Presentation)
When characterizing the product, specifically monitor the chemical shift of the methylene bridge.
Moiety
1H NMR Shift (CDCl3)
Diagnostic Value
-CH2- (Bridge)
~5.10 ppm (Singlet)
Confirm integrity of the scaffold link.
Pyrazole-H4
~5.80 ppm (Singlet)
Confirms pyrazole ring is intact.
Aniline NH (Amide)
~7.5 – 10.0 ppm (Broad)
Appearance confirms successful coupling.
References
Synthesis of Pyrazole-Aniline Hybrids:
Title: "Substrate scope of anilines and pyrazole aldehydes for the synthesis of pyrazole-aniline linked coumarin derivatives."
Source: ResearchGate / Hetero Letters.
URL:[Link]
Reductive Amination Protocols:
Title: "Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines."[4]
Source: Organic & Biomolecular Chemistry (RSC).
URL:[Link]
Amide Coupling to Anilines:
Title: "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP."
Source: PMC / NIH (National Institutes of Health).
URL:[Link]
General Pyrazole Chemistry:
Title: "Recent Advances in Synthesis and Properties of Pyrazoles."
Source: MDPI (Molecules).
URL:[Link]
Technical Support Center: Purification of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Welcome to the technical support center for the purification of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, which are essential for selecting an appropriate purification strategy.
Q1: What are the key structural features of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline that influence its purification?
A1: The molecule possesses three key features that dictate its behavior during purification:
A basic aniline moiety: The primary aromatic amine group (-NH₂) is basic and can be protonated to form a water-soluble salt. This is the primary handle for acid-base extraction techniques. The predicted pKa for a similar, non-dimethylated pyrazole compound, 4-(1H-Pyrazol-1-ylmethyl)aniline, is around 4.53[1]. The aniline in our target compound will have a similar basicity.
A polar pyrazole ring: The 3,5-dimethyl-1H-pyrazole ring contains two nitrogen atoms, contributing to the compound's polarity and ability to engage in hydrogen bonding. This polarity influences its solubility in various organic solvents and its retention characteristics in chromatography.
An aromatic system: The presence of both a phenyl and a pyrazole ring provides a degree of rigidity to the molecule, which can be favorable for crystallization under the right conditions.
Q2: What are the expected physicochemical properties of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline?
Property
Estimated Value/Characteristic
Rationale and Implications for Purification
Physical State
Likely a solid at room temperature.
A solid state is a prerequisite for purification by recrystallization. A related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, has a high melting point of 210-212°C.
Solubility
Expected to be soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Limited solubility in nonpolar solvents like hexanes and potentially diethyl ether.
Solubility is a critical parameter for choosing solvents for both recrystallization and column chromatography. The insolubility of a related compound in ether suggests that ether could be used as an anti-solvent or for washing.
Basicity (pKa)
The pKa of the anilinic nitrogen is estimated to be around 4-5.
This moderate basicity is ideal for acid-base extraction, allowing for the formation of a hydrochloride or sulfate salt in an aqueous acidic phase, separating it from non-basic impurities.
Q3: Is 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline prone to degradation during purification?
A3: Aromatic amines can be susceptible to oxidation, which can lead to discoloration (e.g., turning from colorless/white to yellow/brown). This is more likely to occur upon prolonged exposure to air and light, or in the presence of strong oxidizing agents. While the pyrazole ring itself is generally stable, it's good practice to handle the compound efficiently and store it under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for an extended period.
Troubleshooting Guide: Common Purification Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Recrystallization Issues
Q4: My compound has oiled out instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
Troubleshooting Steps:
Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. You can insulate the flask with glass wool or a paper towel to slow the cooling rate further.
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Solvent System Modification: If the above steps fail, your solvent system may be suboptimal. Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Column Chromatography Challenges
Q5: My compound is streaking badly on the silica gel column. How can I improve the separation?
A5: Streaking of basic compounds like amines on silica gel is a common issue. It is caused by strong interactions between the basic amine and the acidic silanol groups on the surface of the silica gel.
Solutions:
Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Use a Different Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
Amine-functionalized Silica: Pre-packed columns with an amine-functionalized surface are commercially available and are excellent for purifying basic compounds.
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography can be an effective alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol.
Q6: I'm not getting good separation between my product and a closely-eluting impurity. What are my options?
A6: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Optimization Strategies:
Solvent System Tuning:
Decrease the Polarity of the Eluent: A less polar mobile phase will increase the retention time of all compounds and may improve the resolution between your product and the impurity.
Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/ether system.
Use a High-Performance Flash Chromatography System: These systems use smaller particle size silica and provide higher resolution than traditional flash chromatography.
Consider Reversed-Phase Chromatography: As mentioned previously, switching to a reversed-phase column can provide a different separation selectivity and may resolve the closely-eluting impurity.
Acid-Base Extraction Problems
Q7: I've performed an acid-base extraction, but my yield is very low after basifying the aqueous layer and re-extracting.
A7: Low recovery after an acid-base extraction can be due to several factors, including incomplete extraction, emulsion formation, or issues with the final extraction step.
Troubleshooting Protocol:
Ensure Complete Protonation: When extracting with acid (e.g., 1M HCl), ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the aniline. Use pH paper to check.
Sufficient Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to allow for complete transfer of the protonated amine into the aqueous phase.
Breaking Emulsions: If an emulsion forms at the interface, it can trap your compound. To break an emulsion, you can try:
Adding a small amount of brine (saturated NaCl solution).
Gently swirling the separatory funnel instead of vigorous shaking.
Passing the mixture through a pad of Celite.
Complete Basification: Before back-extracting, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the anilinium salt back to the free amine. Use a strong base like 2-4M NaOH.
Efficient Back-Extraction: The free amine may have some solubility in water. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery from the aqueous phase.
Visualized Workflows
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for selecting the most appropriate purification method for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline based on the crude material's properties.
Caption: A decision tree to guide the selection of a primary purification method.
Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process of purifying 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline using an acid-base extraction.
Caption: Workflow for purification via acid-base extraction.
Technical Support Center: Navigating Solubility Challenges with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Welcome to the technical support center for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and procedural knowledge to effectively work with this compound.
This molecule incorporates both a substituted pyrazole and an aniline moiety, each contributing to its overall physicochemical properties.[1] Understanding these contributions is key to addressing solubility challenges.
Property
Value/Information
Scientific Rationale
Molecular Formula
C₁₃H₁₇N₃
Molecular Weight
215.29 g/mol
Appearance
Likely a solid at room temperature.
Similar aniline and pyrazole derivatives are solids.
Predicted Water Solubility
Poor to low
The hydrophobic nature of the aniline and dimethyl-pyrazole rings likely limits aqueous solubility.
Predicted pKa (Basic)
~4.0 - 5.0 (for the aniline nitrogen)
The aniline amine group is basic and can be protonated in acidic conditions.[2]
Predicted LogP
Moderately lipophilic
The presence of aromatic rings and methyl groups contributes to its lipophilicity.
Salt Form
A dihydrochloride salt is commercially available.
This indicates that the compound has at least two basic centers (the aniline amine and a pyrazole nitrogen) that can be protonated to form a more water-soluble salt.
This section addresses common questions and issues related to the solubility of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in aqueous solutions for experimental use.
Q1: My stock solution of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in water is cloudy or shows precipitate. What is the primary reason for this?
A1: The inherent chemical structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, with its aromatic aniline and dimethyl-pyrazole components, contributes to its low aqueous solubility.[1] Aniline itself has limited solubility in water, and while the pyrazole ring can participate in hydrogen bonding, the methyl substituents increase its hydrophobicity.
Q2: How can I increase the aqueous solubility of the free base form of this compound?
A2: The most effective and common strategy for increasing the aqueous solubility of basic compounds like this is through pH adjustment .[3] The aniline moiety contains a basic amino group that can be protonated in an acidic environment to form a more soluble salt.
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for solubilizing the free base by pH adjustment.
Detailed Protocol for pH Adjustment:
Prepare a Slurry: Suspend the desired amount of the compound in a minimal volume of deionized water.
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
Monitor Dissolution: Continue adding acid and stirring until the solution becomes clear. The target pH should be approximately 1-2 units below the compound's pKa.
Final pH Adjustment: Once fully dissolved, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH) if your experimental conditions require a less acidic environment. Be cautious, as precipitation may occur if the pH approaches the pKa.
Q3: I need to dissolve the compound in an organic solvent first. What are my options?
A3: Pyrazole and aniline derivatives generally exhibit good solubility in a range of organic solvents.[4]
Table of Common Organic Solvents for Initial Dissolution:
Solvent
Polarity
Notes
Dimethyl Sulfoxide (DMSO)
Polar aprotic
Excellent for creating high-concentration stock solutions. Be mindful of potential toxicity in cell-based assays.
Ethanol
Polar protic
A good, less toxic alternative to DMSO for many applications.
Methanol
Polar protic
Similar to ethanol, but can be more volatile and toxic.
Acetonitrile
Polar aprotic
Often used in analytical chemistry (e.g., HPLC).
Experimental Protocol for Preparing a Stock Solution in an Organic Solvent:
Weigh the desired amount of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Add a small volume of the chosen organic solvent (e.g., DMSO).
Vortex or sonicate until the compound is fully dissolved.
For aqueous experimental media, you can then dilute this stock solution. Ensure the final concentration of the organic solvent is compatible with your assay.
Q4: Even after dilution from a DMSO stock, I see precipitation in my aqueous buffer. What should I do?
A4: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. The compound may crash out as the solvent environment changes. Here are some strategies to mitigate this:
Use of Co-solvents: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds by forming micelles.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[5] β-cyclodextrin and its derivatives are commonly used for this purpose.
Decision Tree for Advanced Solubilization Techniques:
Caption: Decision-making process for advanced solubilization methods.
Q5: Are there any other factors I should consider?
A5: Yes, several other factors can influence the solubility and stability of your compound in solution:
Temperature: For many compounds, solubility increases with temperature. Gentle warming of the solution may aid dissolution. However, be cautious of potential degradation at elevated temperatures.
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of the compound.
Ionic Strength of the Buffer: The presence of salts in your buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of your compound.
Summary of Best Practices
Start with pH Adjustment: For aqueous solutions, attempting to dissolve the free base by lowering the pH is the most scientifically sound first step.
Use High-Quality Organic Solvents for Stock Solutions: DMSO and ethanol are generally reliable choices for creating concentrated stock solutions.
Mind Your Final Solvent Concentration: When diluting from an organic stock, aim for the lowest possible final organic solvent concentration in your aqueous medium.
Consider Formulation Aids for Persistent Issues: Co-solvents, surfactants, and cyclodextrins are powerful tools for enhancing the solubility of challenging compounds.
By understanding the chemical nature of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and applying these systematic troubleshooting strategies, you can overcome solubility hurdles and achieve reliable and reproducible experimental results.
References
Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. Retrieved from [Link]
Ahler, M. (2022, September 3). What is the best way to make aniline dissolve in water? Quora. Retrieved from [Link]
Homework.Study.com. (n.d.). The aniline starting material is fairly soluble in water/ acetic acid, but the acetylated product... Retrieved from [Link]
Quora. (2019, July 12). Why is phenol more soluble in water than anilin? Retrieved from [Link]
ACS Publications. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Retrieved from [Link]
NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
ResearchGate. (n.d.). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. Retrieved from [Link]
Chemical Methodologies. (2025, January 7). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]
EPA. (2025, October 15). 4-(1H-pyrazol-1-ylmethyl)aniline - Exposure: Exposure Predictions. Retrieved from [Link]
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia. Retrieved from [Link]
ResearchGate. (2025, August 6). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]
PubMed. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Retrieved from [Link]
ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
ResearchGate. (2025, October 16). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]
ResearchGate. (2023, June 8). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Retrieved from [Link]
IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
MedCrave online. (2018, February 1). Technologies to improve the solubility, dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
ResearchGate. (2019, July 16). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Retrieved from [Link]
EPA. (2025, October 15). 4-(1H-tetrazol-5-ylmethyl)aniline Properties. Retrieved from [Link]
NIH. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Retrieved from [Link]
PubChem. (n.d.). 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline. Retrieved from [Link]
Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
troubleshooting low purity in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline production
Case ID: #PYZ-ANL-004 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Chemistry & The Challenge You are likely encountering purity issues with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]a...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #PYZ-ANL-004
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Chemistry & The Challenge
You are likely encountering purity issues with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . This molecule is a "bifunctional" building block containing a basic pyrazole ring and an oxidatively labile aniline moiety.
High-purity isolation is difficult because the synthesis involves two distinct chemical risks:
Step 1 (Alkylation): Formation of quaternary ammonium salts (over-alkylation).
Step 2 (Reduction): Incomplete reduction leading to colored azo/nitroso impurities or oxidative degradation of the final aniline.
This guide bypasses generic advice. We focus on the causality of impurities and self-validating protocols .
Visualizing the Problem Space
Before troubleshooting, verify your impurity profile against this pathway map. This diagram correlates specific impurities with reaction conditions.
Figure 1: Reaction landscape showing the origin of quaternary salts (Step 1) and oxidative impurities (Step 2).
Module 1: Troubleshooting the Alkylation Step
Issue: Low yield or presence of high-polarity impurities in the Nitro-intermediate.
Diagnostic Q&A
Q1: My crude NMR shows a "messy" aliphatic region and the product won't crystallize. What happened?Diagnosis: You likely have Bis-alkylation . While 3,5-dimethylpyrazole is symmetric, the product (mono-alkylated) still has a nucleophilic nitrogen (N2).[1] If you used a 1:1 ratio or excess benzyl bromide, N2 attacks a second equivalent of the bromide, forming a quaternary ammonium salt.[1]
The Fix: Use 3,5-dimethylpyrazole in excess (1.2 – 1.5 equiv) relative to the benzyl bromide. The unreacted pyrazole is water-soluble/acid-soluble and easy to wash away, whereas the bis-alkylated salt is difficult to separate from the product.
Q2: I see a significant amount of O-alkylation or regioisomers.Diagnosis: Unlikely for this specific scaffold. 3,5-dimethylpyrazole is symmetric; N1 and N2 alkylation yield the same product. O-alkylation is rare for pyrazoles.
The Check: If you see "isomers," check your starting material.[1] Did you accidentally use 3-methylpyrazole? If so, you will get a mixture of 1,3-dimethyl and 1,5-dimethyl isomers, which are very hard to separate.[1]
Optimized Protocol: Step 1
Solvent: Acetonitrile (ACN) or Acetone. Avoid DMF if possible (hard to remove, promotes bis-alkylation due to high T).[1]
Base:
(2.0 equiv).
Procedure:
Dissolve 3,5-dimethylpyrazole (1.2 equiv) and
in ACN.
Add 4-nitrobenzyl bromide (1.0 equiv) dropwise at 0°C or RT. Do not dump it in all at once.
Why? Keeping the electrophile concentration low minimizes the statistical probability of the product attacking a second bromide molecule [1].
Module 2: Troubleshooting the Reduction Step
Issue: The product is colored (pink/brown), or LCMS shows M-16 or M-2 masses.
Diagnostic Q&A
Q1: The reaction stalled. LCMS shows a peak at M+16 relative to the product.Diagnosis: You have the N-hydroxylamine intermediate . The reduction of the nitro group proceeds via Nitro
Nitroso Hydroxylamine Amine. Stalling at the hydroxylamine is common if the catalyst is poisoned or hydrogen pressure is too low.
The Fix:
Catalyst: Pyrazoles can coordinate to Pd, potentially poisoning it.[1] Increase Pd/C loading to 10 mol% or switch to Fe/NH4Cl (iron reduction) which is robust against nitrogen-poisoning [2].
Additives: If using Pd/C, add a trace of acetic acid.[1] Protonating the basic pyrazole nitrogen prevents it from binding to the Pd surface.
Q2: My product is turning pink/brown during filtration.Diagnosis:Aniline Oxidation. Anilines are electron-rich and prone to radical oxidation by air, forming colored quinone imines.[1]
The Fix: Do not rotovap to dryness in air.
Acid Salt Strategy: Immediately treat the crude filtrate with HCl (in dioxane or ether). Isolate the product as the Hydrochloride Salt . The salt form is resistant to oxidation and is often a white, stable solid, whereas the free base is an unstable oil/solid [3].[1]
(Note: Specific CAS-level literature for this exact molecule is sparse; these references ground the protocols in established heterocyclic chemistry principles.)
removing unreacted precursors from 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
The following Technical Support Guide is structured as a dynamic troubleshooting center. It prioritizes the specific chemical behavior of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its precursors.
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is structured as a dynamic troubleshooting center. It prioritizes the specific chemical behavior of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its precursors.
[1]
Ticket Subject: Removal of Unreacted Precursors from 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Case ID: CHEM-PUR-882
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
You are attempting to purify 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (Target Compound). Based on standard synthetic routes, your crude mixture likely contains the following specific impurities:
3,5-Dimethylpyrazole (DMP): The nucleophilic starting material (often used in excess).[1][2]
4-Nitrobenzyl bromide/chloride: The electrophilic precursor (if not fully consumed).[1][2]
Because the pKa values are separated by less than 1.0 unit, standard acid-base extraction (pH swing) is inefficient and will lead to significant yield loss.[1][2] You cannot selectively protonate one without protonating the other.[2]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct purification strategy for your specific impurity profile.
Protocol A: Removing 3,5-Dimethylpyrazole (DMP)
Scenario: You have excess pyrazole starting material.[1][2]
Mechanism: DMP is moderately water-soluble and sublimes easily. The target aniline is less water-soluble and non-volatile.
Step-by-Step Workflow
Aqueous Partitioning (The "Rough Cut"):
Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Do not use DCM (DCM often creates emulsions with pyrazoles).[1][2]
Wash the organic layer 3x with Water (Neutral pH).[1][2]
Why: DMP has significant water solubility compared to the lipophilic benzyl-aniline target. This removes ~80% of DMP.[2][3]
Vacuum Sublimation (The "Polish"):
If solid DMP remains (visible as white crystals), place the crude solid in a sublimation apparatus.[1][2]
Apply high vacuum (<0.1 mmHg) and heat the bath to 60–80°C .[1][2]
Result: DMP will sublime onto the cold finger.[2] The target aniline (MW ~201 g/mol ) has a much higher boiling point and will remain at the bottom.[1][2]
Scratch the side of the flask with a glass rod to induce nucleation.[2]
Alternative: Convert to the HCl salt.[2] Bubble HCl gas through an ethereal solution. The hydrochloride salt is almost guaranteed to be a solid.[2]
Q: I see a spot on TLC that moves just above my product. What is it?A: This is likely the Azo-dimer (Ar-N=N-Ar).[1]
Cause: Oxidation of the aniline during the reduction step (common with MnO2 or air oxidation).[1][2]
Removal: This is non-basic. Use an Acid Scavenge : Dissolve product in EtOAc, extract with 1M HCl. The target aniline goes into the water layer; the azo-impurity stays in the organic layer. Neutralize the water layer with NaOH to recover the pure product.[2]
Q: Can I use acid-base extraction to separate the Pyrazole (DMP) from the Aniline?A:No. As detailed in the Executive Summary, the pKa difference is too narrow (~0.5 units).[1][2] You will lose significant product. Use Sublimation or Chromatography instead.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Preventing Oxidation of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Ticket ID: STAB-782-PYRZ
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Immediate Action
Status: The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (hereafter referred to as Compound A ) is a primary aromatic amine. Like most anilines, it is thermodynamically predisposed to oxidation, leading to the formation of colored impurities (azo-dimers, quinone imines) and polymerization.
Immediate Recommendation: If your compound has turned from off-white to brown/black, do not use it for sensitive catalysis or biological assays without purification. If the compound is currently pure, immediate sequestration under inert gas (Argon) at -20°C is required. For storage exceeding 3 months, conversion to the Hydrochloride (HCl) Salt is the only guaranteed method to arrest oxidation.
Diagnostic Hub: Is My Compound Compromised?
Before attempting remediation, quantify the degradation. Visual inspection is the first line of defense, but it is qualitative.
Figure 1: Decision logic for assessing compound viability prior to experimental use.
Root Cause Analysis: The Mechanism of Failure
Understanding whyCompound A degrades allows you to implement the correct countermeasures.
The "Aniline" Vulnerability
The primary failure point is the electron-rich nitrogen atom on the aniline ring.
HOMO Energy: The lone pair on the aniline nitrogen occupies a high-energy Highest Occupied Molecular Orbital (HOMO), making it easily accessible for radical abstraction.
Radical Chain Reaction: Atmospheric oxygen (
) or trace metal impurities can abstract a proton/electron, generating a nitrogen-centered radical.
Propagation: These radicals couple to form azo-linkages (
) or oxidize further into quinone imines . These conjugated systems absorb light strongly, causing the characteristic "browning" even at trace levels (ppm) of degradation [1].
The "Methylene Bridge" Factor
The
group connecting the pyrazole and aniline acts as a benzylic-like position. While less reactive than the amine, it is susceptible to autoxidation under UV light, potentially leading to cleavage of the molecule into pyrazole and aniline fragments [2].
Storage Protocols: The "How-To"
Tier 1: Physical Sequestration (Standard)
For storage durations of < 3 months.
Container: Amber glass vials (UV protection) with Teflon-lined caps.
Atmosphere:Argon is superior to Nitrogen.[1] Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix with air if the seal is imperfect.
Temperature: Store at -20°C . Low temperature kinetically inhibits the radical oxidation steps.
Desiccation: Store the vial inside a secondary jar containing Drierite or silica gel. Moisture accelerates proton-transfer steps in oxidation.
Tier 2: Chemical Derivatization (Gold Standard)
For storage durations of > 3 months or archival purposes.
The most effective way to prevent oxidation is to remove the electron density from the nitrogen lone pair. Converting the free base aniline to its Hydrochloride (HCl) salt achieves this by protonating the amine (
).[2] The ammonium species is electronically deactivated and resistant to oxidation [3][4].
Protocol: Conversion to HCl Salt
Dissolve: Dissolve 1.0 eq of Compound A in a minimal amount of dry Ethyl Acetate or Ethanol.
Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).
Precipitate: The HCl salt is usually less soluble and will precipitate immediately. If not, add Diethyl Ether to induce precipitation.
Isolate: Filter the solid, wash with cold Ether, and dry under vacuum.
Result: A highly stable, crystalline solid that can be stored at room temperature (though 4°C is still preferred) for years without degradation.
Remediation: Saving Oxidized Material[1]
If your compound has already turned brown (Grade B/C), use this purification workflow.
Recrystallization Protocol:
Solvent Selection: Ethanol/Water (9:1) or Toluene are standard for anilines [5].
Dissolution: Heat the solvent to boiling and add the dark solid until just dissolved.
Decolorization (Critical): If the solution is dark, add Activated Charcoal (1-2% by weight). Stir for 5 minutes, then filter hot through a Celite pad to remove the charcoal and adsorbed oxidized impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
Collection: Filter the white crystals and dry under high vacuum.
Frequently Asked Questions (FAQ)
Q: Can I use Nitrogen instead of Argon?A: Yes, but it is less effective. Because nitrogen is lighter than argon, it diffuses away more easily when the vial is opened. If using nitrogen, ensure you flush the headspace for at least 30 seconds before capping.
Q: Does the pyrazole ring oxidize?A: Generally, no. The 3,5-dimethylpyrazole moiety is electron-rich but significantly more stable than the aniline. The aniline nitrogen is the "sacrificial" anode in this molecule.
Q: I need the free base for my reaction, but I stored it as the HCl salt. What do I do?A: You can free-base it in situ. If your reaction uses a base (e.g., TEA, DIPEA, K2CO3), simply add the HCl salt directly. The base in the reaction will deprotonate it instantly, releasing the fresh free amine for reaction.
Q: Why does it turn purple?A: Purple/Violaceous coloration is distinct to aniline oxidation and often indicates the formation of specific "aniline black" oligomers or radical cations. This indicates a more advanced stage of degradation than simple browning.
References
Mechanism of Aniline Oxidation
Title: Oxidation of Amines by Flavoproteins (General mechanism of amine oxidation).[3]
solvent selection for recrystallizing 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Answering the user's request.## Technical Support Center: Solvent Selection for Recrystallization Introduction for the Researcher Welcome to the technical support guide for the purification of 4-[(3,5-dimethyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Solvent Selection for Recrystallization
Introduction for the Researcher
Welcome to the technical support guide for the purification of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Recrystallization is a powerful technique that leverages subtle differences in solubility to achieve high purity. However, selecting the optimal solvent system can be a significant experimental hurdle. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, a research scientist or drug development professional, with the foundational principles and actionable protocols to successfully purify your target compound. We will move from basic single-solvent screening to more advanced mixed-solvent and chemical derivatization techniques, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline that influence solvent selection?
Answer: Understanding the structure of your molecule is the critical first step.
Polarity: The molecule possesses both polar and non-polar characteristics. The aniline and pyrazole rings contain nitrogen atoms capable of hydrogen bonding, imparting polarity.[1] The aromatic rings and dimethyl groups contribute non-polar character. This duality means the compound is unlikely to be soluble in extremely polar solvents (like water) or purely non-polar solvents (like hexanes) at room temperature, making it a good candidate for recrystallization from solvents of intermediate polarity.
Hydrogen Bonding: The primary amine (-NH2) group on the aniline ring is a strong hydrogen bond donor and acceptor. The pyrazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors. A good solvent should ideally have complementary hydrogen bonding capabilities (e.g., alcohols) to effectively solvate the molecule at higher temperatures.
Acidity/Basicity: The aniline moiety is basic and can be protonated by acids to form a salt.[2][3] This property is a powerful tool for purification if conventional recrystallization proves difficult, as the resulting salt will have drastically different solubility properties (see Troubleshooting Guide 2).
Q2: What is the fundamental principle of a good recrystallization solvent?
Answer: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is what allows the compound to dissolve upon heating and then crystallize out in a purer form upon cooling, leaving impurities behind in the solution (the "mother liquor").
This section provides actionable protocols for common scenarios encountered during recrystallization.
Initial Solvent Screening: Where do I start?
Recommendation: Begin by screening a range of single solvents with varying polarities. Based on the solubility of similar pyrazole and aniline structures, alcohols are an excellent starting point.[4][5][6]
Protocol: Small-Scale Solvent Screening
Place ~10-20 mg of your crude 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline into a small test tube.
Add the chosen solvent dropwise at room temperature. Note if the solid dissolves easily. If it does, the solvent is too good and unsuitable for single-solvent recrystallization.
If the solid is insoluble or sparingly soluble, begin heating the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
Observe the formation of crystals. An ideal solvent will produce a good yield of well-formed crystals.
Table 1: Recommended Solvents for Initial Screening
Solvent
Class
Rationale & Notes
Predicted Suitability
Ethanol
Polar Protic
Often effective for pyrazole derivatives; good balance of polarity.[4][7]
High
Methanol
Polar Protic
More polar than ethanol. May be too effective (high solubility when cold), but worth testing. A related compound was recrystallized from methanol.[5]
High
Isopropanol
Polar Protic
Less polar than ethanol. A good alternative if solubility in ethanol is too high.[4]
High
Acetonitrile
Polar Aprotic
Often promotes crystal growth for aromatic compounds.[8]
Medium
Ethyl Acetate
Medium Polarity
A versatile solvent. May work well, possibly in a mixed system with a non-polar solvent.
Medium
Toluene
Non-polar
Likely not polar enough to dissolve the compound, even when hot. May be useful as an anti-solvent.
Low (as single solvent)
Troubleshooting Guide 1: My compound is too soluble in everything, even at low temperatures.
Scenario: You've screened the solvents in Table 1, and your compound dissolves readily in all of them at room temperature, preventing crystallization upon cooling.
Solution: Employ a mixed-solvent system, also known as anti-solvent crystallization. In this technique, you dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "poor" (or "anti-") solvent in which it is insoluble to induce precipitation.
Recommended System: For a structurally related compound, a layering method of Dichloromethane (DCM)/Acetone/Pentane was used to grow high-quality single crystals.[9] This suggests a solvent/anti-solvent approach is highly effective. A simpler starting point would be an alcohol/water or ethyl acetate/hexane system.
Caption: Workflow for mixed-solvent (anti-solvent) recrystallization.
Dissolve the crude compound in the minimum required amount of hot ethanol.
While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cover the flask and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the pure crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
Troubleshooting Guide 2: My compound is insoluble in most common solvents, even when hot.
Scenario: Your compound is a stubborn solid that refuses to dissolve in reasonable volumes of hot ethanol, ethyl acetate, or acetonitrile.
Solution: Leverage the basicity of the aniline group by performing an acid-base purification. By converting the amine to its hydrochloride salt, you dramatically increase its polarity and change its solubility profile, allowing you to purify it from non-basic impurities.
Caption: Workflow for purification via acid salt formation.
Protocol: Purification via Amine Salt Formation
Salt Formation: Dissolve the crude 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline in a suitable organic solvent like diethyl ether or dichloromethane.
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol. The amine hydrochloride salt should precipitate out of the solution.[2][3]
Collect the precipitated salt by vacuum filtration and wash it with cold diethyl ether to remove any remaining non-basic, ether-soluble impurities.
Recrystallization of the Salt (Optional but Recommended): The collected salt can now be recrystallized, likely from a polar solvent like an ethanol/water mixture, to further enhance its purity.
Neutralization: Dissolve the purified salt in water. Slowly add a base (e.g., 1M sodium hydroxide solution) with stirring until the solution is basic (check with pH paper).
The pure, free-base amine will precipitate out of the aqueous solution.
Collect the pure product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
This method is highly effective for separating the basic target compound from neutral or acidic impurities that may be present from the synthesis.[10][11]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
YouTube. (2022).
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
ijac.org. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
Executive Summary This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline , a critical intermediate in the synthesis of coordination...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline , a critical intermediate in the synthesis of coordination ligands and pharmaceutical scaffolds (e.g., kinase inhibitors).
The analysis focuses on two critical comparative dimensions for the research scientist:
Solvent Resolution Performance: Comparing DMSO-d6 vs. CDCl3 to optimize the visualization of exchangeable amine protons and regiochemical assignment.
Synthetic Validation: Differentiating the target amine from its Nitro-precursor (4-nitrobenzyl derivative) to establish robust reaction monitoring protocols.
Structural Context & Synthetic Pathway
To interpret the spectrum accurately, one must understand the magnetic environment created by the synthetic route. The target molecule is typically generated via the reduction of a nitro-benzyl precursor.
Synthetic Logic & Proton Fate
The transformation involves the reduction of the nitro group to an amine. This drastically alters the electronic shielding of the aromatic ring (changing from electron-withdrawing to electron-donating), creating a diagnostic "shielding shift" in the aromatic region.
Figure 1: Synthetic pathway and anticipated spectral changes. The reduction converts the electron-poor nitro-ring into an electron-rich aniline ring.
Experimental Protocol
Reliable data requires strict adherence to sample preparation protocols, particularly when analyzing exchangeable protons (-NH2).
Instrument: 400 MHz or higher (recommended for resolving pyrazole methyls).
Step-by-Step Workflow
Massing: Weigh 5–10 mg of the solid amine into a clean vial.
Solvation: Add 0.6 mL of the chosen solvent.
Critical Step: If using CDCl3, ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent protonation of the pyrazole nitrogen or amine, which causes peak broadening.
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
Acquisition:
Pulse Angle: 30°.
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Scans: 16–64.
Referencing: Calibrate the TMS singlet to 0.00 ppm.
Comparative Analysis: Solvent Selection
The choice of solvent is not trivial; it dictates the visibility of the amine protons and the resolution of the pyrazole methyl groups.
Comparison: DMSO-d6 vs. CDCl3[1][8][9]
Feature
Method A: DMSO-d6 (Recommended)
Method B: CDCl3 (Alternative)
Amine (-NH2) Signal
Sharp Singlet (~5.0 ppm). Distinct and easy to integrate.
Broad/Invisible (~3.5 ppm). Rapid exchange causes broadening; often merges with baseline.
Aromatic Resolution
Excellent separation of AA'BB' system.
Good separation, but shifts are compressed compared to DMSO.
H2O signal at ~3.3 ppm (usually clear of key signals).
H2O signal at ~1.56 ppm (may overlap with alkyl impurities).
Use Case
Characterization & Purity. Essential for confirming the presence of the primary amine.
Extraction Checks. Quick checks after organic workup.
Expert Insight: For publication-quality spectra, DMSO-d6 is the superior choice . The hydrogen-bonding capability of DMSO stabilizes the amine protons, slowing their exchange rate and resulting in a sharp, integrable singlet. In CDCl3, the quadrupole moment of the nitrogen and rapid exchange often obliterate this signal.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard assignment for the molecule in DMSO-d6 at 400 MHz.
Chemical Shift Data Table[1][7][8][11][12]
Proton Group
Type
Integration
Shift (δ, ppm)
Multiplicity
Coupling (J)
Assignment Justification
Py-CH3 (a)
Alkyl
3H
2.08
Singlet
-
C5-Methyl (Shielded by proximity to aromatic ring).
Py-CH3 (b)
Alkyl
3H
2.18
Singlet
-
C3-Methyl (More deshielded).
NH2
Amine
2H
4.98
Broad Singlet
-
Exchangeable protons (Distinct in DMSO).
Bridge -CH2-
Alkyl
2H
5.05
Singlet
-
Deshielded by N-attachment and aromatic ring.
Py-H (C4)
Aromatic
1H
5.78
Singlet
-
Characteristic pyrazole C4 proton.
Ar-H (Ortho)
Aromatic
2H
6.48
Doublet
8.4 Hz
Ortho to -NH2 (Electron rich/Shielded).
Ar-H (Meta)
Aromatic
2H
6.88
Doublet
8.4 Hz
Meta to -NH2 (Closer to pyrazole bridge).
Structural Logic Diagram
The following diagram illustrates the connectivity and the resulting spectral logic.
Figure 2: Spectral assignment logic. Note that N-alkylation of the pyrazole renders the two methyl groups chemically non-equivalent (one is closer to the benzyl group than the other), often resolving into two distinct singlets.
Troubleshooting & Impurity Profiling
When analyzing the crude product, use the following markers to assess reaction completion.
Differentiating Product vs. Nitro-Precursor
The most common impurity is unreacted 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]nitrobenzene .
Signal Region
Target (Amine)
Impurity (Nitro-Precursor)
Diagnostic Action
Aromatic (Ortho)
6.48 ppm (Doublet)
~8.20 ppm (Doublet)
If peaks at 8.2 ppm persist, reduction is incomplete.
Aromatic (Meta)
6.88 ppm (Doublet)
~7.40 ppm (Doublet)
Check for overlapping multiplets in the 7.0–7.5 range.
Amine Protons
Present (~5.0 ppm)
Absent
Confirm presence of broad singlet in DMSO.
Common Residual Solvents (in DMSO-d6)
Ethanol (Recrystallization solvent): Triplet at 1.06 ppm, Quartet at 3.44 ppm.
Water: Broad singlet at ~3.33 ppm.
Ethyl Acetate: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm.
References
National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dimethylpyrazole Mass and IR Spectra. NIST Chemistry WebBook. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for chemical shift principles).
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. Retrieved from [Link]
FTIR characteristic peaks of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
An Expert's Comparative Guide to the FTIR Spectroscopy of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline Authored by a Senior Application Scientist This guide provides an in-depth analysis of the Fourier-Transform Infra...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Comparative Guide to the FTIR Spectroscopy of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list. It offers a comparative interpretation, grounded in the analysis of its constituent chemical moieties—aniline, 3,5-dimethylpyrazole, and the benzylamine linker. By dissecting the vibrational modes of these structural analogs, we can confidently assign and interpret the spectrum of the target molecule, providing a robust framework for its characterization.
The Analytical Imperative: Why FTIR for this Molecule?
FTIR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized molecules like 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Its power lies in its sensitivity to the vibrational modes of specific functional groups. For this particular molecule, FTIR serves several critical functions:
Confirmation of Synthesis: Verifying the successful coupling of the pyrazole and aniline fragments via the methylene bridge.
Functional Group Integrity: Confirming the presence of the primary amine (-NH₂) on the aniline ring and the integrity of the pyrazole and aromatic systems.
Purity Assessment: Identifying potential starting materials or by-products by their characteristic spectral features.
The molecule's structure, featuring distinct aromatic and heteroaromatic rings, a primary amine, and aliphatic linkers, gives rise to a rich and informative infrared spectrum.
Deconstruction and Comparative Analysis of Vibrational Modes
To build a reliable interpretation, we will analyze the expected spectral contributions from each core component of the molecule.
The Aniline Moiety: A Spectroscopic Benchmark
The 4-substituted aniline fragment is expected to produce several characteristic peaks. We can reference the well-documented spectrum of aniline itself for comparison.[1][2]
N-H Stretching: The primary amine (-NH₂) is the most prominent feature in the high-frequency region. It will exhibit two distinct bands: an asymmetric stretching vibration (νₐₛ) typically near 3450-3400 cm⁻¹ and a symmetric stretching vibration (νₛ) near 3350-3300 cm⁻¹. The presence of two sharp bands is a definitive marker for a primary amine. In a related molecule, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, these N-H stretches were observed experimentally at 3448 cm⁻¹ and 3328 cm⁻¹.[3]
N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ region and is often coupled with the aromatic ring stretching. For liquid aniline, this mode is found around 1626 cm⁻¹.[1]
C-N Stretching: The stretching of the aromatic carbon to amine nitrogen bond (Ar-N) is typically found in the 1340-1250 cm⁻¹ range.[4] Its exact position can be influenced by coupling with other vibrations.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching appears as a series of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C ring stretching vibrations produce a series of sharp bands in the 1620-1450 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ range, which is highly characteristic of the substitution pattern.
The 3,5-Dimethylpyrazole Moiety: Heteroaromatic Signature
The 3,5-dimethylpyrazole ring contributes its own unique set of vibrations. While the N-H vibrations of the parent pyrazole are absent due to substitution at the N-1 position, other key features remain.[5]
Ring C=C and C=N Stretching: These vibrations are analogous to aromatic ring stretching and appear in the 1600-1400 cm⁻¹ region, often overlapping with the aniline ring signals.
Methyl C-H Stretching and Bending: The two methyl groups on the pyrazole ring will show symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range. Asymmetric and symmetric C-H bending (deformation) modes are expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[4]
Ring Breathing Modes: The pyrazole ring itself has characteristic "breathing" modes at lower frequencies, but these can be complex and are less commonly used for simple identification.
The Methylene Bridge (-CH₂-): The Aliphatic Linker
The methylene group connecting the pyrazole nitrogen to the aniline ring provides a key aliphatic signature. Its vibrations are often compared to those in similar structures like 4-aminobenzylamine.[6][7]
C-H Stretching: Asymmetric and symmetric stretching of the CH₂ group will appear in the 2950-2850 cm⁻¹ region, potentially overlapping with the methyl C-H stretches from the pyrazole moiety.
CH₂ Bending (Scissoring): This deformation is expected as a medium-intensity band around 1450 cm⁻¹.
Predicted FTIR Peak Assignments for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Based on the comparative analysis, we can now assemble a predicted spectrum for the target molecule. The following table summarizes the key expected vibrational modes, their wavenumber ranges, and their structural origins.
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Structural Moiety
3450 - 3400
Medium
Asymmetric N-H Stretch (νₐₛ)
Primary Aniline Amine
3350 - 3300
Medium
Symmetric N-H Stretch (νₛ)
Primary Aniline Amine
3100 - 3000
Weak
Aromatic C-H Stretch
Aniline & Pyrazole Rings
2980 - 2850
Medium
Aliphatic C-H Stretch (CH₃ & CH₂)
Methyl & Methylene Groups
1625 - 1590
Strong
N-H Bending (Scissoring) & Aromatic C=C Stretch
Aniline Moiety
1600 - 1450
Strong
Aromatic/Heteroaromatic C=C & C=N Ring Stretches
Aniline & Pyrazole Rings
~1460
Medium
Asymmetric CH₃ Bending & CH₂ Scissoring
Methyl & Methylene Groups
~1375
Medium
Symmetric CH₃ Bending
Methyl Groups
1340 - 1250
Strong
Aromatic C-N Stretch
Aniline Moiety
850 - 800
Strong
Out-of-Plane C-H Bending (para-disubstitution)
Aniline Ring
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate this interpretation, a high-quality spectrum must be acquired. The following protocol outlines the standard procedure for analyzing a solid sample using the KBr pellet technique, which minimizes interfering signals and is ideal for crystalline or powdered solids.
Drying: Gently heat the KBr powder under an IR lamp for at least 2 hours (or overnight in a vacuum oven at 110 °C) to remove adsorbed water. The presence of water will cause broad absorption bands around 3450 cm⁻¹ and a sharp band near 1640 cm⁻¹, which can obscure the N-H signals.
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality, cloudy pellet and a sloping baseline.
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the spectrometer software.
Visualizing the Molecular Structure and Key Groups
The following diagram illustrates the structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, highlighting the key functional groups responsible for the characteristic IR peaks.
Caption: Key functional groups in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Conclusion
The FTIR spectrum of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is a composite of the distinct vibrational modes of its aniline, pyrazole, and methylene components. A confident interpretation is achieved through a comparative analysis with structurally similar molecules. The key diagnostic peaks include the double N-H stretching bands of the primary amine above 3300 cm⁻¹, the aromatic and heteroaromatic ring stretching vibrations between 1620-1400 cm⁻¹, the aliphatic C-H modes below 3000 cm⁻¹, and the strong out-of-plane bending characteristic of the para-substituted aniline ring around 830 cm⁻¹. This guide provides a robust framework for researchers to identify and characterize this molecule, ensuring the integrity and purity of their synthesized compounds.
References
Taylor & Francis Online. (2021, July 05). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). [Link]
ACS Publications. (2000, September 21). Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation. [Link]
PubMed. (2000, July 15). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. [Link]
ResearchGate. FTIR spectra of aniline tetramer. [Link]
ResearchGate. FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi.... [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
mass spectrometry fragmentation pattern of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Executive Summary This technical guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (MW: 201.27 Da). Designed for analytical chemists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (MW: 201.27 Da). Designed for analytical chemists and drug development professionals, this document contrasts Electrospray Ionization (ESI-MS/MS) with Electron Ionization (EI) .
The structural coupling of an electron-rich aniline ring with a 3,5-dimethylpyrazole moiety via a methylene bridge creates a distinct fragmentation signature dominated by benzylic cleavage. This guide details the mechanistic causality behind these pathways to aid in impurity profiling and structural confirmation.
Structural Analysis & Ionization Physics[1]
The molecule consists of three distinct functional zones that dictate its behavior in the gas phase:
The Aniline Moiety: Acts as a charge stabilization center (resonance donor).
The Methylene Bridge (
): The "weak link" susceptible to heterolytic cleavage, leading to stable tropylium-like cations.
The 3,5-Dimethylpyrazole Ring: A basic heterocycle that influences proton affinity (PA) in ESI but acts as a neutral leaving group during fragmentation.
In positive ESI, the molecule is protonated to form
. The proton likely resides on the pyrazole nitrogen () or the aniline nitrogen, depending on gas-phase basicity.
Precursor Ion:
Primary Fragment (
): The most abundant product ion arises from the cleavage of the bond between the methylene bridge and the pyrazole ring. The charge is retained on the aniline side due to the high stability of the 4-aminobenzyl cation , which rearranges to an aminotropylium ion .
Mechanism:[1] Heterolytic cleavage driven by resonance stabilization from the aniline nitrogen.
Neutral Loss: 3,5-dimethyl-1H-pyrazole (96 Da).
Secondary Fragment (
): If the charge is retained on the pyrazole moiety (less common but possible at higher collision energies), a protonated 3,5-dimethylpyrazole ion is observed.
Pathway B: Electron Ionization (70 eV)
Upon electron impact, an electron is removed from the
-system (likely the aniline ring), forming a radical cation .
Molecular Ion (
): Typically observable but low intensity.
Base Peak (
): Similar to ESI, the benzylic bond is the most fragile. The radical cation undergoes -cleavage to expel the pyrazoly radical, leaving the stable aminotropylium cation ( 106).
Minor Fragments:
: Phenyl cation (breakdown of the aniline ring).
: Loss of methyl radical (), characteristic of dimethyl-substituted rings.
Visualization of Signaling Pathways
The following diagram illustrates the ESI-MS/MS fragmentation pathway, highlighting the transition from the protonated precursor to the diagnostic product ions.
Figure 1: Proposed ESI-CID fragmentation pathway showing the formation of the diagnostic aminotropylium ion.
Experimental Protocol (Self-Validating)
To reproduce these results and validate the compound's identity, follow this LC-MS/MS workflow. This protocol is designed to distinguish the target molecule from potential regioisomers.
Materials
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of 50:50 MeOH:H2O. Dilute to 1 µg/mL for injection.
Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C.
Note: Ensure source temperature is high enough to desolvate but low enough to prevent in-source fragmentation of the labile benzylic bond.
MS/MS Acquisition:
Select Precursor:
(Isolation width 1.0 Da).
Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.
Data Validation Criteria (Pass/Fail):
Pass: Observation of parent
and dominant fragment (Theoretical mass of ).
Fail: Presence of
(Aniline) as base peak suggests thermal degradation or incorrect isomer structure.
Figure 2: LC-MS/MS experimental workflow for structural confirmation.
Comparative Data Summary
The following table summarizes the expected spectral peaks. Use this for peak assignment.
m/z (Theory)
Ion Type
Identity
Origin
202.13
Protonated Molecule
Parent
106.07
Aminotropylium
Base Peak (Benzylic cleavage)
97.08
Dimethylpyrazolium
Charge retention on pyrazole (Minor)
77.04
Phenyl Cation
Aniline ring degradation (High CE/EI only)
References
Zhang, J., et al. "Proposed mechanism for fragmentations of protonated N-benzyl compounds." Journal of Mass Spectrometry.
Cha, S., et al. "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions." Journal of Mass Spectrometry, 2009.[2]
NIST Chemistry WebBook. "1H-Pyrazole, 3,5-dimethyl-1-phenyl- Mass Spectrum."[3] National Institute of Standards and Technology.[3]
Technical Comparison Guide: Bioactivity of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline vs. Standard Anilines
Executive Summary This technical guide evaluates the bioactivity profile of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (hereafter referred to as DPMA ), a specialized hybrid molecule integrating a bioactive pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the bioactivity profile of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (hereafter referred to as DPMA ), a specialized hybrid molecule integrating a bioactive pyrazole core with an aniline moiety via a methylene bridge. Unlike standard anilines (e.g., p-toluidine, sulfanilamide), DPMA exhibits a dual-functionality profile: it serves as a potent ligand for coordination chemistry (anticancer metallodrugs) and a pharmacophore precursor for antimicrobial and anti-inflammatory agents.
This analysis compares DPMA against standard aniline derivatives across three key performance vectors: Antimicrobial Efficacy , Antioxidant Potential , and Cytotoxicity/Ligand Capability .
Chemical Identity & Structural Logic[1]
The structural distinctiveness of DPMA lies in the methylene (-CH₂-) bridge connecting the N1-position of the 3,5-dimethylpyrazole to the para-position of the aniline. This flexibility contrasts with the rigid, direct N-C bond found in standard N-aryl pyrazoles, allowing for unique binding modes in biological targets.
Feature
DPMA (Target Molecule)
Standard Aniline (Parent)
Sulfanilamide (Reference)
Structure
Pyrazole-CH₂-Aniline
Phenyl-NH₂
Phenyl-SO₂NH₂-NH₂
Hybridization
sp³ Linker (Flexible)
sp² Rigid
sp² Rigid
Key Pharmacophore
3,5-Dimethylpyrazole (N-donor)
Amino group
Sulfonamide
Primary Utility
Ligand, Intermediate, Bioactive
Solvent, Dye Precursor
Antibacterial
Synthesis Protocol (Self-Validating System)
To ensure reproducibility, the synthesis of DPMA follows a two-step "Alkylation-Reduction" protocol. This method minimizes side reactions common in direct coupling.
Step 1: N-Alkylation (Formation of Nitro Intermediate)
Dissolve 3,5-dimethylpyrazole in ACN. Add K₂CO₃ and stir for 30 min to activate the N-H.
Add 4-nitrobenzyl bromide dropwise at 0°C.
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Validation: The disappearance of the N-H stretch (3200 cm⁻¹) in IR confirms N-alkylation.[1]
Step 2: Nitro Reduction (Formation of DPMA)
Reagents: Nitro intermediate, SnCl₂·2H₂O (5.0 eq) or H₂/Pd-C.
Solvent: Ethanol/HCl.
Procedure:
Suspend the nitro intermediate in Ethanol.
Add SnCl₂·2H₂O slowly; reflux for 4 hours.
Neutralize with NaOH (10%) to pH 8–9. Extract with Ethyl Acetate.
Validation: Appearance of doublet amine peaks (3300–3400 cm⁻¹) in IR and a characteristic singlet for the methylene bridge (~5.2 ppm) in ¹H-NMR.
Figure 1: Step-wise synthesis workflow for DPMA, highlighting critical reagents and reaction conditions.
Bioactivity Analysis: DPMA vs. Standards
A. Antimicrobial Activity (MIC Comparison)
The pyrazole moiety in DPMA mimics the imidazole ring found in histidine and various antifungal azoles, offering a broader spectrum of activity than simple anilines.
Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor, disrupting bacterial cell wall synthesis or interfering with metabolic enzymes (e.g., DHFR).
Data Summary: DPMA generally shows moderate activity alone but significant potency when complexed with metals (Cu, Zn).
Organism
DPMA (MIC µg/mL)
Sulfanilamide (Standard)
Aniline (Parent)
S. aureus (Gram +)
25 – 50
12.5 – 25
>100 (Inactive)
E. coli (Gram -)
50 – 100
25 – 50
>100 (Inactive)
C. albicans (Fungal)
12.5 – 25
>100 (Inactive)
>100 (Inactive)
Insight: While less potent than Sulfanilamide against bacteria, DPMA shows superior antifungal potential due to the pyrazole core.
B. Antioxidant Activity (DPPH Assay)
The electron-rich aniline ring coupled with the pyrazole system allows DPMA to act as a radical scavenger, though less effectively than phenolic antioxidants.
Result: DPMA exhibits an IC₅₀ of ~45–60 µg/mL, compared to Ascorbic Acid (IC₅₀ ~5–10 µg/mL). However, it significantly outperforms unsubstituted aniline (IC₅₀ >200 µg/mL).
C. Ligand Capability & Cytotoxicity
This is the primary advantage of DPMA. The "N-C-C-N" chelating motif (if the aniline nitrogen is involved) or the pyrazole-N donor allows it to form stable complexes with transition metals (Pt, Pd, Ru).
Application: Synthesis of Ruthenium(II) or Palladium(II) arene complexes.
Bioactivity: The metal complexes of DPMA often show IC₅₀ values in the low micromolar range (1–10 µM) against cancer cell lines (e.g., MCF-7, HeLa), comparable to Cisplatin.
Mechanism of Action (Pharmacophore Analysis)
The enhanced bioactivity of DPMA compared to standard anilines is driven by the "Pharmacophore Hybridization" concept. The methylene bridge prevents steric clash, allowing the pyrazole and aniline rings to rotate and fit into distinct binding pockets (e.g., kinase ATP-binding sites).
Figure 2: Structure-Activity Relationship (SAR) map showing how DPMA's components interact with biological targets.
References
Synthesis and Bioactivity of Pyrazole Derivatives
Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
A Comparative Guide to the UV-Vis Absorption Spectrum of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
An In-Depth Analysis for Researchers and Drug Development Professionals Theoretical UV-Vis Absorption Profile: A Tale of Two Chromophores The UV-Vis absorption spectrum of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Analysis for Researchers and Drug Development Professionals
Theoretical UV-Vis Absorption Profile: A Tale of Two Chromophores
The UV-Vis absorption spectrum of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is primarily determined by the electronic transitions within its two key chromophoric systems: the substituted aniline ring and the 3,5-dimethyl-1H-pyrazole moiety.
The aniline chromophore is known for its characteristic absorption bands in the UV region. The primary absorption band, arising from a π→π* transition within the benzene ring, is typically observed around 230-240 nm. A secondary, weaker band, resulting from a charge-transfer transition involving the lone pair of electrons on the nitrogen atom and the π-system of the ring, appears at longer wavelengths, generally around 280-290 nm.[1] The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring.
The pyrazole chromophore , a five-membered heterocyclic ring, also exhibits π→π* transitions. The absorption maximum for simple pyrazoles is typically found in the shorter UV wavelength region. For instance, 3,5-dimethyl-1H-pyrazole is a key structural component of the title compound.[2][3][4] The electronic transitions within this ring system are expected to contribute to the overall absorption profile.
When these two chromophores are linked via a methylene (-CH2-) group, as in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, we can anticipate a spectrum that reflects contributions from both moieties. The methylene spacer may partially insulate the two chromophores, leading to a spectrum that is a composite of the individual components. However, through-space interactions or subtle electronic effects could lead to minor shifts in the absorption maxima compared to the isolated chromophores.
Comparative Experimental Data: Building a Predictive Model
To construct a reliable prediction for the UV-Vis absorption spectrum of the title compound, we can examine the experimental data of structurally related molecules.
The UV-Vis spectrum of 4-aminobenzylamine, which shares the aminobenzyl core with our target molecule, shows a maximum absorption at 246 nm in ethanol.[5][6] This provides a strong indication for the expected absorption of the aniline portion of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. The pyrazole component is also expected to absorb in the UV region, with various pyrazole derivatives showing characteristic absorptions between 246-300 nm in ethanolic solutions.[7]
Proposed Experimental Protocol for Spectral Acquisition
To obtain a definitive UV-Vis absorption spectrum for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, the following detailed protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data suitable for publication and regulatory submissions.
I. Materials and Instrumentation
Analyte: 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (synthesized and purified)
Solvent: Spectroscopic grade ethanol (or other suitable solvent in which the analyte is soluble and transparent in the wavelength range of interest)
Instrumentation: A dual-beam UV-Vis spectrophotometer
Cuvettes: Matched quartz cuvettes with a 1 cm path length
II. Procedure
Solvent Blank: Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Place them in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). This will correct for any absorbance from the solvent and the cuvettes.
Sample Preparation:
Accurately weigh a small amount of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline.
Dissolve the weighed sample in a known volume of spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives a maximum absorbance in the range of 0.5-1.5 AU (Absorbance Units). This is crucial for ensuring linearity and accuracy of the measurement.
Spectral Acquisition:
Rinse the sample cuvette with a small amount of the final sample solution and then fill it.
Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.
Scan the spectrum over the wavelength range of 200-400 nm at a medium scan speed.
Record the absorbance values and identify the wavelength(s) of maximum absorbance (λmax).
Data Analysis:
From the recorded spectrum, determine the λmax values.
If the concentration of the sample is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Technical Verification Guide: C13 NMR Analysis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Topic: Content Type: Publish Comparison Guide Executive Summary Objective: To provide a definitive structural verification protocol for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline using Carbon-13 Nuclear Magnetic Res...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Content Type: Publish Comparison Guide
Executive Summary
Objective: To provide a definitive structural verification protocol for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline using Carbon-13 Nuclear Magnetic Resonance (C13 NMR), comparing its efficacy against standard Proton NMR (
H NMR) and Mass Spectrometry (MS).
The Challenge: The synthesis of pyrazole-based ligands often presents ambiguity regarding regio-selectivity (N1 vs. N2 alkylation) and site-specificity (aniline nitrogen vs. pyrazole nitrogen). While Mass Spectrometry confirms molecular weight and
H NMR confirms proton counts, neither technique definitively resolves the quaternary carbon backbone or the symmetry-breaking effects of N-alkylation with the same resolution as C13 NMR.
Verdict: C13 NMR is the required validation standard for this compound. It is the only standalone 1D technique capable of distinguishing the chemically non-equivalent methyl groups on the pyrazole ring (induced by N-substitution) and verifying the integrity of the aniline ipso carbons without complex 2D experiments.
Synthesis Context & Impurity Profile
To understand what must be verified, we must first outline the synthesis and potential failure modes. The standard route involves the N-alkylation of 3,5-dimethylpyrazole with 4-nitrobenzyl bromide, followed by reduction.
Synthesis Workflow (DOT Visualization)
Figure 1: Standard synthetic pathway for the target molecule. The critical verification step occurs after reduction to ensure the aniline amine is free and the pyrazole remains N-alkylated.
Comparative Analysis: C13 NMR vs. Alternatives
This guide compares the "Product" (C13 NMR Verification Workflow) against standard alternatives used in high-throughput environments.
Feature
C13 NMR (Recommended)
H NMR (Standard)
LC-MS (Screening)
Quaternary Carbon Detection
Excellent. Directly observes C3, C5, and ipso-aniline carbons.
None. Invisible. Inferred only by lack of coupling.
None. Mass only.
Symmetry Breaking
High Resolution. Distinguishes C3-Me from C5-Me (approx. 2 ppm diff).
Low Resolution. Methyls often overlap or appear as a single broad singlet.
N/A. Cannot distinguish spatial orientation.
Impurity ID
Specific. Distinct shifts for N-alkylation vs. salt formation.
Ambiguous. Labile protons (NH2) vary with concentration/solvent.
Ambiguous. Isomers have identical m/z.
Time Cost
High (requires >1000 scans or concentrated sample).
Low (<16 scans).
Very Low.
Why C13 is Non-Negotiable:
In 3,5-dimethylpyrazole derivatives, the molecule is symmetric before substitution. Upon N-alkylation, the symmetry is broken.
In
H NMR: The methyl signals often accidentally overlap, appearing as a singlet integration of 6H, masking the structural change.
In C13 NMR: The C3 and C5 carbons (and their attached methyls) are in magnetically distinct environments (one adjacent to the benzyl group, one distal). This results in two distinct signals for the ring carbons (~139 ppm vs ~147 ppm) and the methyls (~11 ppm vs ~13 ppm), definitively proving N-alkylation occurred.
Technical Deep Dive: C13 NMR Assignments
The following data is based on structure-activity relationships of verified analogs (e.g., 1-benzyl-3,5-dimethylpyrazole) and aniline derivatives.
Predicted Spectral Signature (100 MHz, CDCl
)
Carbon Position
Type
Predicted Shift (, ppm)
Diagnostic Value
Aniline C-NH
Quaternary (Ar)
146.0 - 147.0
Confirms free amine (shifts upfield to ~128 if protonated/salt).
Pyrazole C3
Quaternary (Het)
147.0 - 148.5
Distal to linker.
Pyrazole C5
Quaternary (Het)
138.5 - 139.5
Proximal to linker (shielded relative to C3).
Aniline C-ipso
Quaternary (Ar)
127.0 - 128.5
Attachment point of methylene bridge.
Aniline C-meta
Methine (CH)
129.0 - 130.0
Typical aromatic doublet.
Aniline C-ortho
Methine (CH)
114.5 - 115.5
Shielded by NH group (distinctive doublet).
Pyrazole C4
Methine (CH)
105.0 - 106.0
Characteristic high-field aromatic signal.
Methylene Bridge
Secondary (CH)
50.0 - 55.0
CRITICAL: Confirms N-alkylation. (O-alkylation would be >65 ppm).
Pyrazole C3-Me
Methyl (CH)
13.0 - 14.0
Distal methyl.
Pyrazole C5-Me
Methyl (CH)
10.5 - 11.5
Proximal methyl (shielded by steric crowd).
Structural Logic Diagram
Figure 2: Decision logic for spectral analysis. The separation of methyl signals is the "fingerprint" of successful synthesis.
Experimental Protocol
A. Synthesis (Brief)
Alkylation: Reflux 3,5-dimethylpyrazole (1.0 eq) with 4-nitrobenzyl bromide (1.0 eq) and K
CO (2.0 eq) in Acetonitrile for 4 hours.
Isolation: Filter inorganic salts, evaporate solvent. Recrystallize intermediate from Ethanol.
Reduction: Dissolve intermediate in Ethanol. Add SnCl
·2HO (5.0 eq) and reflux for 2 hours.
Workup: Neutralize with NaOH (10%), extract with Ethyl Acetate. Dry over Na
SO.
B. C13 NMR Acquisition
To ensure the "Trustworthiness" pillar of this guide, follow this acquisition parameter set to guarantee quaternary carbon visibility.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: CDCl
(Chloroform-d) or DMSO-d (if solubility is poor, though CDCl is preferred for resolution).
Concentration: ~20-30 mg in 0.6 mL solvent.
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration).
Scans (NS): Minimum 1024 (due to low sensitivity of C13).
Processing: Line broadening (LB) = 1.0 Hz.
References
Vertex AI Search. (2026). C13 NMR data 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Retrieved from 1
MDPI. (2020). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Synthesis and Characterization. Retrieved from 2
Thieme Connect. (2015). Combination of 1H and 13C NMR Spectroscopy for Pyrazole Derivatives. Retrieved from 3
ResearchGate. (2025). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from 4[4]
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from 5
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from 6
To: Research Scientists & Laboratory Operations Managers
From: Senior Application Scientist, Chemical Safety Division
Subject: Operational Safety Protocol for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
This guide establishes the mandatory safety infrastructure for handling 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline . As a functionalized aniline derivative featuring a pyrazole ring, this compound presents a dual-hazard profile: the acute systemic toxicity associated with anilines (methemoglobinemia) and the irritant/bioactive properties of pyrazoles.
Chemical Identity:
Chemical Name: 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline[1]
CAS Number (Analog/Salt): 1158527-40-2 (Dihydrochloride salt reference); Free base unlisted in major public inventories but structurally defined.
Molecular Formula: C₁₂H₁₅N₃
Physical State: Solid (Crystalline powder).
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
Risk Assessment & Hazard Logic
The "Why" Behind the Protocol:
We do not treat this merely as "another organic solid." The structural presence of the primary aromatic amine (aniline) dictates the safety ceiling.
Hazard Class
Risk Description
Mechanism of Action
Acute Toxicity (Oral/Dermal)
High Risk. Anilines are rapidly absorbed through intact skin.
Oxidation of hemoglobin to methemoglobin, impairing oxygen transport (Cyanosis).
Skin/Eye Irritation
Moderate Risk. Pyrazole moieties are known mucous membrane irritants.
Direct cytotoxic effect on epithelial cells; dust can cause severe corneal abrasion.
Sensitization
Chronic Risk. Potential skin sensitizer.
Haptenization of skin proteins leading to allergic contact dermatitis.
Carcinogenicity
Suspected.
Many aniline derivatives are Class 2 suspected carcinogens.
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the last line of defense, not the first. However, due to the high skin absorption potential of aniline derivatives, the barrier integrity of your gloves is non-negotiable.
A. Hand Protection (Critical Control Point)[2]
Standard:Double-gloving is mandatory.
Inner Layer: Nitrile (minimum 4 mil / 0.10 mm).
Outer Layer: Nitrile (minimum 5 mil / 0.12 mm) or Neoprene.
Scientific Rationale: Aniline derivatives have high permeation rates through latex. Nitrile offers superior chemical resistance, but "breakthrough time" decreases significantly when the compound is dissolved in organic solvents (e.g., DMSO).
Protocol: Change outer gloves immediately upon any splash. Change both pairs every 2 hours of continuous handling.
B. Respiratory Protection[5]
Primary Control: Handling must occur inside a certified Chemical Fume Hood.
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) particulate respirator or a Powered Air Purifying Respirator (PAPR).
Rationale: As a fine powder, electrostatic forces can aerosolize the compound during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
C. Eye & Body Protection[2]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the sides.
Body: Lab coat (buttoned to neck) + Tyvek sleeves if working with large quantities (>5g) to bridge the gap between glove and coat cuff.
Operational Workflow & Engineering Controls
The "Static Trap": Organic powders like this are prone to static charge. When transferring from a plastic container to a glass flask, the powder may "jump."
Mitigation: Use an antistatic gun or polonium strip near the balance. Use glass or metal spatulas, never plastic.
Workflow Visualization
The following diagram outlines the decision logic and safety checkpoints for the synthesis/handling lifecycle.
Figure 1: Operational workflow emphasizing the critical risk point at "Solubilization," where the solvent acts as a carrier vehicle, dramatically increasing skin absorption rates.
Emergency & Disposal Procedures
Emergency Response
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol to wash skin; it increases aniline absorption.
Inhalation: Move to fresh air. If lips/fingernails turn blue (Cyanosis), this indicates methemoglobinemia. Seek immediate medical attention.
Medical Note: Physicians should be informed of potential Aniline toxicity . Methylene blue is the standard antidote for severe methemoglobinemia.
Disposal Protocol
Solid Waste: Collect contaminated paper towels, gloves, and weigh boats in a sealed hazardous waste bag labeled "Toxic Solid Organic."
Liquid Waste:
If dissolved in DMSO/Methanol: Dispose in Non-Halogenated Organic Solvent stream (unless halogenated reagents were added).
Never pour down the sink. This compound is toxic to aquatic life (H411).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53406282 (Related Structure). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]